molecular formula C9H10O5 B1605395 (acetyloxy)(2-furyl)methyl acetate CAS No. 613-75-2

(acetyloxy)(2-furyl)methyl acetate

Cat. No.: B1605395
CAS No.: 613-75-2
M. Wt: 198.17 g/mol
InChI Key: NHOCEIKFQXQFMX-UHFFFAOYSA-N
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Description

(acetyloxy)(2-furyl)methyl acetate is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[acetyloxy(furan-2-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOCEIKFQXQFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879478
Record name Methanediol, 2-furanyl-, diacetate
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-75-2
Record name Methanediol, 1-(2-furanyl)-, 1,1-diacetate
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Record name Methanediol, 1-(2-furanyl)-, 1,1-diacetate
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Record name Methanediol, 1-(2-furanyl)-, 1,1-diacetate
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Record name Methanediol, 2-furanyl-, diacetate
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Record name Furfurylidene di(acetate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Furfural diacetate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of Furan Derivative Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing molecules are foundational scaffolds in pharmaceuticals, agrochemicals, and renewable materials.[1] The introduction of an acetate ester, a common functional group used to modify solubility or serve as a prodrug moiety, significantly impacts the molecule's overall stability profile. This guide provides an in-depth analysis of the thermodynamic stability of furan derivative acetates, moving from the theoretical principles governing molecular integrity to the practical, field-proven methodologies for its assessment. We will explore the inherent electronic properties of the furan ring, dissect the primary degradation pathways—hydrolysis and oxidation—and detail the influence of environmental and structural factors. This document is structured to serve as a comprehensive resource for scientists engaged in the design, development, and formulation of furan-based compounds, emphasizing the causality behind experimental choices and the integration of computational and empirical data to predict and manage chemical stability.

Section 1: Theoretical Foundations of Molecular Stability

Understanding the stability of a furan derivative acetate begins with its fundamental electronic and structural properties. Thermodynamic stability is a measure of a molecule's energy state relative to its potential degradation products. A molecule is thermodynamically stable under a given set of conditions if the Gibbs free energy change (ΔG) for its degradation is positive.

The Furan Ring: An Aromatic System with Inherent Vulnerabilities

Furan is a five-membered aromatic heterocycle. Its aromaticity, arising from the delocalization of six π-electrons, confers a resonance stabilization energy of approximately 16 kcal/mol.[1] While this provides more stability than a simple conjugated diene, it is significantly less than that of benzene.[1] This "weak" aromaticity is the root of the furan ring's susceptibility to certain reactions, particularly those involving ring-opening.[2] The oxygen heteroatom donates a lone pair to the π-system, increasing electron density within the ring and making it susceptible to electrophilic attack, especially under acidic conditions.[1]

The Acetate Substituent: An Electronic Modulator

The acetate group (-OAc) influences the furan ring's stability through two primary electronic effects:

  • Inductive Effect: The ester oxygen is electronegative, exerting a weak electron-withdrawing inductive effect (-I) on the ring.

  • Resonance Effect: The lone pair on the oxygen atom attached to the ring can participate in resonance, donating electron density to the ring (+R effect).

The interplay of these effects, along with the influence of any other substituents, dictates the electron density at specific positions on the furan ring, thereby modulating its reactivity and susceptibility to degradation.

Section 2: Major Degradation Pathways and Mechanisms

The two most critical degradation pathways for furan derivative acetates are hydrolysis and oxidation. Understanding these mechanisms is paramount for predicting instability and designing robust formulations.

Hydrolysis: Acid- and Base-Catalyzed Degradation

Hydrolysis can occur at two sites: the acetate ester linkage and the furan ring itself.

  • Ester Hydrolysis: This is a standard reaction for any acetate ester, proceeding under both acidic and basic conditions to yield the corresponding furfuryl alcohol and acetic acid. This is often the initial, and less destructive, degradation step.

  • Acid-Catalyzed Ring Opening: This is the more severe degradation pathway, leading to the complete loss of the heterocyclic structure. The reaction is initiated by the protonation of the furan ring, typically at the α-carbon, which breaks the ring's aromaticity.[3] This creates a highly reactive carbocation intermediate that is readily attacked by water, leading to a ring-opened 1,4-dicarbonyl compound.[4][5][6] The presence of electron-donating groups on the furan ring can accelerate this process by stabilizing the carbocation intermediate.[6]

Mechanism of Acid-Catalyzed Furan Ring Opening.
Oxidative Degradation

Furan rings are highly susceptible to oxidation by atmospheric oxygen, peroxides, and other oxidizing agents.[7][8] This process can lead to a variety of products, including hydroxyfuranones, 1,4-dicarbonyls, and ultimately, carboxylic acids.[9][10] Oxidative degradation often proceeds via radical mechanisms or through reactions with species like singlet oxygen. The resulting degradation products can further react, leading to the formation of insoluble polymers or "humins," which are particularly problematic in fuel and biomass applications.[7][11]

Section 3: A Framework for Experimental Stability Assessment

A systematic approach to stability testing is essential for de-risking candidates in drug development. The International Council for Harmonisation (ICH) guidelines provide a robust framework for this process.[12][13][14][15]

The Principle of Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. The objective is to intentionally degrade the compound under aggressive conditions to rapidly identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[12][16] A method is considered stability-indicating if it can accurately measure the decrease in the active ingredient's concentration due to degradation, free from interference from any degradants, excipients, or placebos.[17]

Workflow for a Forced Degradation Study.
Experimental Protocol: A Self-Validating System

The following protocol outlines a typical forced degradation study. The key to its trustworthiness is the inclusion of controls and a final mass balance calculation.

Objective: To assess the intrinsic stability of Furan Derivative Acetate "X" and identify its primary degradation pathways.

Materials:

  • Compound X (drug substance)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated analytical balance, volumetric flasks, pH meter

  • Validated stability-indicating HPLC-UV/MS method

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of Compound X in methanol.

  • Sample Preparation (Perform in duplicate for each condition):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store a solid sample of Compound X at 80°C. Also, store 2 mL of the stock solution at 60°C.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Store under the same conditions as the stressed samples.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation. If degradation is too rapid or slow, adjust the stressor concentration or temperature.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze all samples, including the time-zero and control samples, using the validated HPLC-UV/MS method.

  • Data Evaluation:

    • Quantify Degradation: Calculate the percentage of Compound X remaining at each time point relative to the time-zero control.

    • Identify Degradants: Use the mass spectrometry data to propose structures for the observed degradation products.

    • Perform Mass Balance: The sum of the assay value of the main peak and the areas of all degradation product peaks should be close to 100% of the initial concentration, confirming that all significant degradants are detected.

Causality Behind Choices:

  • Why 60°C for acid/thermal stress? This temperature accelerates reactions according to the Arrhenius principle without inducing degradation pathways that are irrelevant at normal storage temperatures.[18]

  • Why protect the oxidative sample from light? To decouple oxidative and photolytic degradation pathways, ensuring any observed degradation is due to the peroxide alone.

  • Why is mass balance critical? A poor mass balance suggests that degradants are not being detected (e.g., they are insoluble or lack a UV chromophore) or that the parent compound has evaporated, invalidating the results.

Data Presentation for Stability Analysis

Quantitative data from stability studies should be summarized in a clear, comparative format.

Table 1: Forced Degradation Summary for Compound X

Stress ConditionDuration (hrs)% Assay RemainingMajor Degradants (m/z)Observations
0.1 M HCl, 60°C885.2%154.1, 172.1Degradant at m/z 172.1 corresponds to the ring-opened product.
0.1 M NaOH, RT2491.5%126.1Degradant at m/z 126.1 corresponds to the hydrolyzed alcohol.
3% H₂O₂, RT489.8%142.1, 158.1Multiple oxidative products observed. Potential for polymerization.
Thermal (Solid), 80°C2499.1%N/ACompound is highly stable to dry heat.
Photostability (ICH)-98.5%Minor peaksCompound shows minor sensitivity to light.

Section 4: The Role of Computational Chemistry in Stability Prediction

Modern drug development leverages computational tools to predict stability before a molecule is even synthesized, saving significant time and resources. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[19][20]

Key Applications of DFT in Stability Assessment:

  • Predicting Molecular Reactivity: DFT can calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.[20][21]

  • Identifying Reactive Sites: By calculating parameters like atomic charge distributions and Fukui functions, DFT can pinpoint the most likely sites for electrophilic (acid) or nucleophilic attack, predicting where degradation will initiate.[19][22]

  • Calculating Reaction Energetics: DFT can be used to model the entire degradation pathway (e.g., acid-catalyzed hydrolysis), calculating the activation energies for each step. This allows for a quantitative comparison of the stability of different proposed derivatives. A lower calculated activation energy for a degradation pathway implies a faster reaction rate and lower stability.

Factors_Affecting_Stability Stability Thermodynamic Stability of Furan Acetate Degradation Degradation Pathways Stability->Degradation Molecular Molecular Structure Molecular->Stability Aromaticity Furan Aromaticity Substituents Substituent Effects (Electronic & Steric) Environment Environmental Factors Environment->Stability pH pH (Acid/Base) Temp Temperature Light Light (Photons) Oxidants Oxidants (O₂) Aromaticity->Stability Substituents->Stability pH->Degradation Temp->Degradation Light->Degradation Oxidants->Degradation Hydrolysis Hydrolysis (Ring Opening) Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Polymerization Polymerization Degradation->Polymerization

Interplay of Factors Influencing Furan Acetate Stability.

Section 5: Conclusion and Future Outlook

The thermodynamic stability of furan derivative acetates is a complex interplay between the furan ring's modest aromaticity, the electronic nature of its substituents, and the environmental conditions to which it is exposed. A thorough understanding of the primary degradation mechanisms—acid-catalyzed ring opening and oxidation—is essential for any scientist working with these valuable compounds.

The future of stability assessment will involve a tighter integration of computational and experimental approaches. High-throughput screening informed by DFT predictions will allow for the rapid triaging of less stable candidates, while advanced analytical techniques will provide deeper insight into complex degradation mixtures. By employing the systematic, mechanism-driven approach outlined in this guide, researchers can better predict, control, and design furan derivative acetates with the stability profiles required for successful development in the pharmaceutical and chemical industries.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]

  • Bavishi, B. (2017). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Retrieved from [Link]

  • ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ICH. Retrieved from [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • Various Authors. (n.d.). Oxidation of furans (Review). ResearchGate. Retrieved from [Link]

  • NPTEL. (n.d.). Structure, resonance, stability and industrial source of furan. NPTEL. Retrieved from [Link]

  • Wang, W., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Fathiazar, E., & Torkamanzadeh, F. (2020). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Journal of Computational Chemistry & Molecular Modeling. Retrieved from [Link]

  • SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

  • Stamhuis, E., Drenth, W., & Berg, H. (n.d.). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Semantic Scholar. Retrieved from [Link]

  • Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. ChemSusChem, 6(11), 2066-2068. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Retrieved from [Link]

  • Koubsky, T., et al. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Molecules. Retrieved from [Link]

  • Poornajane, M., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology. Retrieved from [Link]

  • All-Shamaileh, E. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchGate. Retrieved from [Link]

  • De Vreese, R., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. Retrieved from [Link]

  • Szafran, M., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules. Retrieved from [Link]

  • Toure, M., et al. (2019). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Retrieved from [Link]

  • Poornajane, M., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. ResearchGate. Retrieved from [Link]

  • Etim, E. E., & Udo, U. E. (2020). Quantum Chemical studies of Furan. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. Retrieved from [Link]

  • Gamliel, D. P., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Retrieved from [Link]

  • Onabolu, A. T., et al. (2014). Computational (DFT) Simulations for Comparative Prediction of Chemical Reactivity and Stability of Linoleic and Stearic Acid Molecules. Science Publishing Group. Retrieved from [Link]

  • Mahapa, S., & Medhe, P. (2022). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Royal Society Open Science. Retrieved from [Link]

  • La, G., et al. (2024). O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres. Retrieved from [Link]

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology. Retrieved from [Link]

  • Van der Poel, A., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Retrieved from [Link]

  • ResearchGate. (2025). A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic structure–reactivity–stability relationship in furan DA chemistry. Retrieved from [Link]

  • Wang, T., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Retrieved from [Link]

  • ChemSusChem. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • World Health Organization. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Sole, R., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. IRIS. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • LookChem. (n.d.). Furfuryl acetate 623-17-6 wiki. Retrieved from [Link]

  • Sole, R., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. MDPI. Retrieved from [Link]

  • Al-Jubair, N., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]

  • van Putten, R. J., et al. (2017). Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace. Retrieved from [Link]

Sources

An In-depth Technical Guide to (Acetyloxy)(2-furyl)methyl Acetate: Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (acetyloxy)(2-furyl)methyl acetate, a versatile chemical compound with applications in specialized research fields. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, and potential utility, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound, also known by several synonyms, is a diacetate derivative of furfural. Its core identifiers and key physicochemical properties are essential for its correct handling, application, and characterization.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical compound is critical for scientific communication and regulatory compliance. The primary identifiers for this compound are consolidated in Table 1.

Table 1: Core Identifiers for this compound

Identifier TypeValueSource(s)
CAS Number 613-75-2[1][2][3]
IUPAC Name [acetyloxy(furan-2-yl)methyl] acetate[4]
Molecular Formula C₉H₁₀O₅[1][5]
Molecular Weight 198.17 g/mol [1][2]
Synonyms 2-(Diacetoxymethyl)furan, Furfural diacetate, 2-Furylmethanediol diacetate, (acetyloxy)(furan-2-yl)methyl acetate[1][4][6]
InChI InChI=1S/C9H10O5/c1-6(10)13-9(14-7(2)11)8-4-3-5-12-8/h3-5,9H,1-2H3[3][6]
InChIKey NHOCEIKFQXQFMX-UHFFFAOYSA-N[3][6]
Canonical SMILES CC(=O)OC(C1=CC=CO1)OC(=O)C[4][5]
Physicochemical Data

The physical properties of a compound dictate its handling, storage, and behavior in various experimental setups. The data presented in Table 2 has been compiled from multiple sources to provide a reliable overview.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Physical Form Powder / Crystalline Solid[1][3]
Melting Point 53-54 °C[3]
Boiling Point 140-142 °C @ 20 mmHg (26.7 hPa)[7][8]
Storage Temperature 4 °C[3]

Synthesis and Purification: A Protocol with Mechanistic Insight

The synthesis of this compound is most classically achieved through the acid-catalyzed reaction of furfural with acetic anhydride. The procedure detailed in Organic Syntheses provides a robust and scalable method, serving as a self-validating system when key process parameters are controlled.[1]

Causality of Experimental Choices

The selection of reagents and conditions is dictated by the underlying reaction mechanism. Furfural's aldehyde group is susceptible to nucleophilic attack. In the presence of an acid catalyst (e.g., sulfuric acid), acetic anhydride acts as both the acetylating agent and the reaction medium. The reaction proceeds through the formation of a hemiacetal intermediate, which is subsequently acetylated to form the stable diacetate geminal to the furan ring.

The choice to neutralize the sulfuric acid catalyst with anhydrous sodium acetate before distillation is a critical step.[1] This is not merely for waste neutralization; it is essential to prevent the reverse reaction (hydrolysis) and decomposition of the product during heating under vacuum. Failure to quench the acid would compromise the yield and purity of the final product.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

  • Acetic Anhydride (102 g, 1.0 mol)

  • Furfural (96 g, 1.0 mol), recently distilled

  • Concentrated Sulfuric Acid (0.1 mL)

  • Anhydrous Sodium Acetate (0.4 g)

Procedure:

  • Reaction Setup: In a 300-mL Claisen flask, combine acetic anhydride and concentrated sulfuric acid. Cool the mixture to 10°C in an ice bath.

  • Addition of Furfural: Slowly add the recently distilled furfural over approximately 10 minutes, ensuring the reaction temperature is maintained between 10–20°C.

  • Reaction Progression: After the addition is complete, remove the cooling bath. The reaction is exothermic and the temperature will rise to about 35°C before gradually returning to room temperature (20-30 minutes).

  • Catalyst Neutralization: Add anhydrous sodium acetate to the flask and swirl to mix. This step is crucial for product stability during distillation.[1]

  • Purification by Vacuum Distillation: Fit the flask for distillation under reduced pressure.

    • Collect a fore-run at 50–140°C/20 mmHg, which consists mainly of unreacted starting materials. This fraction can be recycled in subsequent runs.

    • The main product fraction distills at 140-142 °C/20 mmHg. It is advisable to collect a small test sample first to ensure it crystallizes upon cooling before collecting the main fraction.

  • Product Isolation: The collected distillate will solidify upon cooling. The yield is typically in the range of 65–70%. The product melts at 52–53°C.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_products Products Furfural Furfural Reaction 1. Mix & React (10-20°C -> RT) Furfural->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Neutralization 2. Add NaOAc (Neutralize Catalyst) Reaction->Neutralization Exothermic Reaction Distillation 3. Vacuum Distillation (140-142°C @ 20 mmHg) Neutralization->Distillation Stabilized Mixture Forerun Fore-run (Recyclable) Distillation->Forerun Product (Acetyloxy)(2-furyl)methyl acetate (Product) (Yield: 65-70%) Distillation->Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound requires careful handling due to its potential health effects. It is classified under GHS07, indicating it can cause skin and eye irritation, and may cause respiratory irritation.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the furan ring are expected in the aromatic region (~6-7.5 ppm). A key singlet for the methine proton (CH(OAc)₂) would likely appear downfield (~7-8 ppm). Two distinct singlets for the magnetically non-equivalent acetate methyl groups would be expected in the aliphatic region (~2.0-2.2 ppm).

    • ¹³C NMR: Carbonyl carbons of the acetate groups would appear significantly downfield (~170 ppm). Carbons of the furan ring and the methine carbon would be found in the 90-150 ppm range. The methyl carbons of the acetate groups would be observed at ~20-25 ppm.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the C=O stretch of the ester groups are expected around 1740-1760 cm⁻¹. C-O stretching bands will also be prominent in the 1200-1300 cm⁻¹ region. The spectrum will also show features characteristic of the furan ring. The precursor, furfural, shows a strong carbonyl absorption at ~1714 cm⁻¹, which would be absent in the diacetate product.[6]

  • Mass Spectrometry (MS): Electron ionization (EI) would likely lead to fragmentation, with characteristic losses of acetic acid (60 Da) and acetyl groups (43 Da). The molecular ion peak (m/z = 198) may be observed, though it could be of low intensity.

Applications and Mechanistic Rationale

While specific, large-scale industrial applications are not widely documented, this compound holds potential as a specialized reagent, particularly in the field of proteomics.[1][9]

Potential Role in Proteomics

The primary application suggested for this compound is in proteomics research.[9] This is mechanistically plausible due to its function as an acetylating agent. Acetylation is a common derivatization technique in mass spectrometry-based proteomics to improve the analysis of peptides.[10]

Mechanism of Action: The this compound can act as an acetyl donor. The primary targets for acetylation on peptides are the ε-amino groups of lysine residues and the N-terminal α-amino group.[10] This modification offers several advantages:

  • Improved Fragmentation: Acetylation can alter the fragmentation patterns of peptides during tandem mass spectrometry (MS/MS). It often promotes the formation of a-, b-, and y-type ions, which are rich in sequence information, facilitating more confident peptide identification and de novo sequencing.[10]

  • Increased Hydrophobicity: The addition of acetyl groups increases the hydrophobicity of peptides, which can improve their retention and separation in reverse-phase liquid chromatography (LC).

  • Blocking Reactive Sites: By capping the reactive amine groups, acetylation prevents unwanted side reactions and simplifies the resulting mass spectra.

G cluster_workflow Proteomics Workflow Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin, Glu-C) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Derivatization Acetylation with (AcO)₂(2-furyl)CH Peptides->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Acetylated Peptides Data Data Interpretation LCMS->Data Benefit1 Improved Fragmentation (More a, b, y ions) Data->Benefit1 Benefit2 Increased Hydrophobicity (Better LC Separation) Data->Benefit2 Benefit3 Simplified Spectra Data->Benefit3

Caption: Conceptual workflow for using acetylation in proteomics.

Synthetic Intermediate

Given its structure, this compound can also serve as a protected form of furfural. The diacetate group is a stable protecting group for the aldehyde, which can be deprotected under hydrolytic conditions. Furthermore, the furan ring itself is a versatile heterocyclic core that can undergo various transformations, such as nitration, making the compound a useful intermediate in the synthesis of more complex furan derivatives.[3][7]

Stability and Reactivity

This compound is reasonably stable under anhydrous conditions, especially when stored at the recommended temperature of 4°C. However, it possesses two key points of reactivity:

  • Hydrolysis: As an acetal and an ester, it is susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions, which will regenerate furfural and acetic acid. Samples stored for extended periods may develop an odor of acetic acid, indicating some degree of degradation.[1]

  • Furan Ring Reactivity: The furan ring is an electron-rich aromatic system and can participate in electrophilic aromatic substitution reactions. For example, it can be nitrated at the 5-position using a mixture of nitric acid and acetic anhydride to produce 5-nitro-2-furaldehyde diacetate.[3][7]

Conclusion

This compound (CAS 613-75-2) is a well-defined chemical compound with established identifiers and physicochemical properties. Its synthesis from furfural and acetic anhydride is a classic, robust procedure that, when performed with careful control of reaction conditions and catalyst neutralization, provides a high-purity product. While its direct applications are specialized, its role as a potential acetylating agent in proteomics offers a compelling area for further research, leveraging the known benefits of peptide derivatization to enhance mass spectrometric analysis. Its stability and reactivity profile are predictable based on its acetal and furan functionalities, making it a useful tool for both analytical and synthetic chemists.

References

  • Organic Syntheses. (n.d.). Furfural diacetate. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methanediol, 1-(2-furanyl)-, 1,1-diacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methanediol, 1-(2-furanyl)-, 1,1-diacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 5-nitro-2-furaldehyde diacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4052419A - Method of preparing 5-nitrofurfural diacetate.
  • ResearchGate. (n.d.). IR spectrum of furfural. Retrieved from [Link]

  • Piatkowska, M., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 28(9), 3768. Retrieved from [Link]

Sources

Technical Whitepaper: Toxicological Profile and Handling Protocols for Furfural Diacetate (CAS 613-75-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Furfural Diacetate (FDA) (IUPAC: Diacetoxymethylfuran) acts as a pro-toxicant or chemical depot. Unlike its parent compound, furfural (a volatile liquid), FDA is a crystalline solid (MP: 52–53°C) that possesses distinct lipophilicity and stability profiles.

The toxicological significance of FDA is governed by its hydrolytic instability . Upon contact with aqueous biological media (mucosa, plasma, intracellular fluid), it undergoes acid-catalyzed or enzymatic hydrolysis to release Furfural and Acetic Acid . Therefore, the safety profile of FDA is a time-dependent function of Furfural toxicity, modulated by the kinetics of this release.

Key Chemical Identifiers:

  • CAS: 613-75-2[1]

  • FEMA Number: 2490 (Flavor Ingredient)

  • Molecular Formula: C₉H₁₀O₅

  • Molecular Weight: 198.17 g/mol

Physicochemical Properties & Exposure Dynamics

The physical state of FDA dictates a different exposure control strategy than Furfural. While Furfural requires strict vapor control, FDA requires particulate (dust) control.

PropertyValueImplication for Safety
Physical State Crystalline Solid / PlateletsInhalation hazard is dust, not vapor (unless heated).[2]
Melting Point 52–53 °CLow melting point; friction/heat can liquefy it, increasing skin absorption.
Boiling Point ~220 °C (decomposes)High thermal stability until decomposition; flash point is high but risk of auto-ignition exists if hydrolyzed.
Solubility Insoluble in water; Soluble in alcoholsRequires organic solvents for cleanup; resists immediate water wash-off.
Hydrolysis Rapid in acidic pHCritical: Gastric pH (1.5–2.0) accelerates conversion to active toxicant.

Toxicological Profile: Mechanism & Data[4][5][6]

Mechanism of Action (The "Trojan Horse" Effect)

FDA enters the system as a lipophilic molecule, facilitating membrane crossing. Once intracellular or within the gastric lumen, hydrolysis occurs.

  • Hydrolysis:

    
    
    
  • Activation: Furfural is the primary toxicophore.

  • Metabolism: Furfural is oxidized to Furoic Acid , which conjugates with glycine to form Furoylglycine (excreted in urine).

  • Toxicity Threshold: If glutathione (GSH) pathways are overwhelmed, reactive metabolites may covalently bind to hepatic proteins, causing centrilobular necrosis.

Quantitative Toxicity Data (Read-Across Analysis)

Direct LD50 data for FDA is scarce; values are derived from stoichiometric equivalence to Furfural (MW 96.08) adjusted for the FDA molecular weight (MW 198.17).

EndpointTest SystemValue (Estimated/Observed)Classification (GHS)
Acute Oral Rat~250–400 mg/kg*Category 3/4 (Toxic/Harmful)
Acute Dermal Rabbit> 2000 mg/kgCategory 5 (Low Hazard)
Inhalation Rat (4h)Data Limited (Dust)Category 4 (Harmful)
Skin Irritation RabbitModerateCategory 2 (Irritant)
Genotoxicity Ames TestMixed (Strain dependent)**Suspected Muta. 2

*Note: Furfural LD50 is ~65–127 mg/kg. FDA is approx. 2x heavier, implying an LD50 of ~200+ mg/kg for equimolar toxicity. **Note: Furan derivatives often test positive in vitro (Ames) but negative in vivo due to rapid metabolic clearance.

Visualizing the Metabolic Pathway

The following diagram illustrates the bio-activation and detoxification pathways.

MetabolicFate FDA Furfural Diacetate (Lipophilic Precursor) Hydrolysis Hydrolysis (pH < 4 or Esterases) FDA->Hydrolysis Furfural Furfural (Active Toxicant) Hydrolysis->Furfural Releases AceticAcid 2x Acetic Acid Hydrolysis->AceticAcid Oxidation Oxidation (Aldehyde Dehydrogenase) Furfural->Oxidation Major Pathway (>80%) Damage Protein Binding (Hepatic Necrosis) Furfural->Damage High Dose / GSH Depletion FuroicAcid 2-Furoic Acid Oxidation->FuroicAcid Conjugation Glycine Conjugation FuroicAcid->Conjugation Excretion Furoylglycine (Urine) Conjugation->Excretion

Figure 1: Metabolic activation of Furfural Diacetate. The toxicity is driven by the rate of hydrolysis to Furfural.

Safety Data Sheet (SDS) Synthesis

This section synthesizes a compliant SDS structure for laboratory use.

Section 2: Hazard Identification (GHS)[2][7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][4]

    • H351: Suspected of causing cancer (based on Furan/Furfural data).[4]

Section 8: Exposure Controls / PPE[3][5][8]
  • Respiratory: N95 or P100 particulate respirator required when handling solid. If heated >50°C, use Organic Vapor (OV) cartridges.

  • Hand Protection: Butyl Rubber (0.7mm) or PE/EVAL laminates.

    • Critical Note: Do NOT use standard Nitrile gloves for prolonged contact with furan derivatives; permeation breakthrough is rapid (<15 mins).

  • Eye Protection: Chemical safety goggles. Face shield if melting.

Section 4: First Aid Measures
  • Ingestion: Do NOT induce vomiting. The acetic acid release can cause secondary esophageal damage. Administer water/milk to dilute.

  • Skin: Wash with soap and water.[5][6] Do not use alcohol (enhances absorption).

Experimental Protocols

Protocol A: Hydrolysis Rate Determination

Objective: To determine the stability of FDA in a specific formulation or media.

  • Preparation: Dissolve FDA (10 mM) in Acetonitrile (stock).

  • Reaction: Spike stock into Phosphate Buffered Saline (PBS) at pH 7.4 and Simulated Gastric Fluid (SGF) at pH 1.2.

  • Detection: Monitor UV Absorbance at 277 nm (Furfural max) vs 220 nm (FDA).

    • Logic: As FDA hydrolyzes, absorbance at 277 nm will increase linearly.

  • Calculation: Plot

    
     vs. Time. Calculate 
    
    
    
    (Half-life).
    • Expectation:

      
       in SGF < 30 mins; 
      
      
      
      in PBS > 24 hours.
Protocol B: Safe Spill Cleanup (Solid vs. Melt)

Objective: To manage spills without generating toxic vapors.

SpillResponse Start Spill Detected StateCheck Identify State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Melt / Solution StateCheck->Liquid ActionSolid 1. Dampen with inert oil (prevent dust) 2. Scoop into sealable bag Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use water (hydrolysis risk) Liquid->ActionLiquid Neutralize Neutralization: Treat waste with 5% NaHCO3 (Neutralizes Acetic Acid byproduct) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Incineration (Hazardous Waste) Neutralize->Disposal

Figure 2: Decision tree for Furfural Diacetate spill remediation.

References

  • Flavor and Extract Manufacturers Association (FEMA). (2015).[7] FEMA GRAS Assessment of Natural Flavor Complexes: Furfural and Related Substances. FEMA Number 2490.

  • Organic Syntheses. (1953).[8] Furfural Diacetate Synthesis and Properties. Org. Synth. 1953, 33,[8] 39.

  • National Toxicology Program (NTP). (1990). Toxicology and Carcinogenesis Studies of Furfural in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 382.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Furaldehyde (Read-across source for CAS 613-75-2).

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Furfural (Parent Compound).[4]

Sources

Methodological & Application

Using (acetyloxy)(2-furyl)methyl acetate as an aldehyde protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Acylal Strategy – Utilization of (Acetyloxy)(2-furyl)methyl Acetate in Furan Functionalization

Executive Summary

In organic synthesis, the furan ring is notoriously sensitive to oxidation and polymerization (resinification) under acidic conditions, a trait exacerbated by the presence of an electron-withdrawing aldehyde group. This compound—commonly known as Furfural Diacetate —represents the "acylal" (gem-diacetate) protected form of furfural.

Unlike standard acetals (which are acid-labile and base-stable), acylals offer a unique orthogonality: they are stable in neutral and mild acidic conditions but can be chemoselectively hydrolyzed using specific aqueous acid protocols or enzymatic cleavage. This guide details the operational workflows for generating this protected species to enable downstream electrophilic aromatic substitutions (specifically nitration) that would otherwise destroy the parent aldehyde.

Strategic Rationale & Stability Profile

The conversion of furfural to its diacetate serves two critical functions:

  • Oxidation Resistance: It masks the aldehyde, preventing oxidation to furoic acid during reactions involving strong oxidizers (e.g.,

    
    ).
    
  • Regiocontrol: It maintains the electron-withdrawing nature of the substituent, directing electrophiles to the 5-position, while preventing the "charring" associated with free furfural in acidic media.

Table 1: Comparative Stability Profile
ConditionFree FurfuralCyclic Acetal (Dioxolane)Acylal (Diacetate)
Air/Oxygen Unstable (Darkens/Polymerizes)StableHighly Stable
Aqueous Acid (pH < 1) Polymerizes (Resinification)Hydrolyzes RapidlyMetastable (Slow Hydrolysis)
Lewis Acids (

,

)
Coordinates/DecomposesStableStable / Activation
Strong Base (

)
Cannizzaro ReactionStableDecomposes (Saponification)
Nitration Mixture Complete DestructionUnstable (Oxidative cleavage)Stable (Allows substitution)

Reaction Mechanism & Pathway

The protection proceeds via the acid-catalyzed attack of acetic anhydride on the aldehyde oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion, which intercepts a second acetate molecule.

AcylalMechanism Furfural Furfural (Aldehyde) Activation Protonation & Ac2O Attack Furfural->Activation + Ac2O / H+ Intermed Oxocarbenium Intermediate Activation->Intermed - AcOH Product Furfural Diacetate (Acylal) Intermed->Product + OAc-

Figure 1: Mechanistic pathway for the formation of the gem-diacetate from furfural.

Experimental Protocols

Protocol A: Green Synthesis of this compound

Context: Traditional methods use sulfuric acid, which carries a risk of charring. This protocol uses Iodine (


) as a mild, neutral Lewis acid catalyst.

Reagents:

  • Furfural (freshly distilled): 10 mmol (0.96 g)

  • Acetic Anhydride (

    
    ): 12 mmol (1.22 g)
    
  • Iodine (

    
    ): 0.1 mmol (25 mg)
    
  • Solvent: None (Neat)

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, combine furfural and acetic anhydride.

  • Catalysis: Add the iodine crystals. The reaction is slightly exothermic; ensure the temperature does not exceed 40°C.

  • Reaction: Stir at room temperature for 15 minutes. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the diacetate (
    
    
    
    ).
  • Quench: Add 10 mL of cold 5%

    
     (sodium thiosulfate) solution to quench the iodine (color changes from dark brown to clear).
    
  • Extraction: Extract with Dichloromethane (

    
    ).
    
  • Isolation: Wash organics with saturated

    
    , dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from minimal ethanol if necessary.

    • Target Yield: >90%[1][2][3][4]

    • Physical State: White to pale yellow crystalline solid (mp 52–53°C).

Protocol B: Utilization – Nitration of the Protected Species

Context: This is the primary industrial application. The diacetate protects the aldehyde during the synthesis of 5-nitrofurfural (a precursor to nitrofurantoin).

Safety Warning: Nitration of furans is highly exothermic and can be explosive. Temperature control is critical.

Reagents:

  • Furfural Diacetate (from Protocol A): 10 g[1]

  • Acetic Anhydride: 40 mL

  • Fuming Nitric Acid: 4.5 mL

  • Catalytic

    
    : 3 drops
    

Step-by-Step:

  • Preparation: Dissolve Furfural Diacetate in 20 mL of acetic anhydride in a three-neck flask equipped with a thermometer and dropping funnel. Cool to -5°C using an ice/salt bath.

  • Nitration Mixture: In a separate vessel, prepare a mixture of fuming nitric acid (4.5 mL) and acetic anhydride (20 mL) at 0°C.

  • Addition: Add the nitration mixture to the furan solution dropwise.

    • Critical Control Point:DO NOT allow the internal temperature to exceed +5°C. Higher temperatures lead to ring opening and "fume-off" decomposition.

  • Digestion: After addition, stir at 0°C for 60 minutes, then allow to warm to 10°C over 30 minutes.

  • Quench: Pour the mixture onto 200 g of crushed ice. Stir vigorously. The product, 5-nitrofurfural diacetate , will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove acid, and dry.

Protocol C: Deprotection (Hydrolysis)

Context: Restoring the aldehyde functionality after the electrophilic substitution.

Reagents:

  • 5-Nitrofurfural Diacetate (or Furfural Diacetate): 1.0 equiv

  • Sulfuric Acid (20% aqueous): 5 mL per gram of substrate

  • Ethanol (optional co-solvent): 1 mL per gram

Step-by-Step:

  • Suspension: Suspend the diacetate in the aqueous acid solution.

  • Reflux: Heat to reflux (approx. 90-100°C) for 30–60 minutes. The solid will dissolve, and the solution may darken slightly.

  • Monitoring: Monitor by TLC. The diacetate is less polar than the free aldehyde.

  • Workup: Cool to room temperature.

    • For Nitro-derivatives: The product often precipitates upon cooling. Filter and wash.

    • For Unsubstituted Furfural: Neutralize with

      
       and extract with ether.
      

Workflow Visualization

The following diagram illustrates the complete protection-functionalization-deprotection cycle.

Workflow Start Furfural (Reactive Aldehyde) Step1 Protection (Ac2O, I2 cat.) Start->Step1 Protected This compound (Stable Intermediate) Step1->Protected 95% Yield Step2 Nitration (HNO3, Ac2O, <5°C) Protected->Step2 Masks Oxidation Funct 5-Nitrofurfural Diacetate Step2->Funct Step3 Deprotection (H2SO4, H2O, Reflux) Funct->Step3 End 5-Nitrofurfural (Target API Intermediate) Step3->End Hydrolysis

Figure 2: The Acylal Workflow: From unstable precursor to functionalized target.

Troubleshooting & Critical Controls

  • Charring during Protection: If the reaction turns black immediately upon adding catalyst, the reaction is too hot or the acid is too strong. Switch to the Iodine method (Protocol A) or cool to 0°C before adding

    
    .
    
  • Incomplete Deprotection: Acylals are more stable than acetals. If refluxing in dilute acid fails, increase acid concentration to 6M HCl or use

    
     as a Lewis acid catalyst in refluxing acetone.
    
  • Storage: Store this compound in a desiccator. While stable, it can slowly hydrolyze to acetic acid (vinegar smell) if exposed to atmospheric moisture over months.

References

  • Synthesis of Furfural Diacetate (Classic Method)

    • Organic Syntheses, Coll.[5] Vol. 4, p.489 (1963); Vol. 33, p.39 (1953).

    • [Link]

  • Iodine-Catalyzed (Green)

    • Deka, N., et al. "Iodine as a mild and efficient catalyst for the acetylation of alcohols and aldehydes." Canadian Journal of Chemistry, 76(12), 1998.
    • [Link]

  • U.S. Patent 2,490,006.
  • General Acylal Stability & Deprotection: Greene, T.W., Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley, 2014. (Chapter on Protection of Aldehydes).

Sources

Application Notes & Protocols: Furfural Diacetate as a Versatile Intermediate in Biofuel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furfural, a key platform chemical derived from lignocellulosic biomass, is central to the development of sustainable biofuels. However, its high reactivity, particularly of the aldehyde functional group, presents challenges such as instability and undesirable side reactions during catalytic upgrading. This guide explores the strategic use of furfural diacetate, a stable, protected form of furfural, as a versatile intermediate for the synthesis of advanced biofuels. By masking the aldehyde, furfural diacetate offers a promising route to enhance selectivity and yield in key conversion pathways. This document provides a comprehensive overview of the rationale, potential applications, and detailed experimental protocols for the synthesis of furfural diacetate and its subsequent conversion into high-value biofuel candidates like 2-methylfuran (2-MF) and precursors for diesel and jet fuel.

Introduction: The Furfural Challenge and the Diacetate Solution

Furfural is recognized as a top-tier, bio-based platform molecule, obtainable from the acid-catalyzed dehydration of C5 sugars (xylose) found in hemicellulose.[1][2] Its furanic structure makes it an ideal precursor for a range of liquid transportation fuels. However, the aldehyde group in furfural is highly reactive and susceptible to polymerization or resinification, especially under acidic or basic conditions, which are common in catalytic upgrading processes.[3] This reactivity can lead to catalyst deactivation and reduced yields of the desired fuel molecules.

A well-established strategy in organic synthesis to circumvent such issues is the use of "protecting groups" to temporarily mask a reactive functional group. In this context, converting furfural to furfural diacetate (furan-2-ylmethanediyl diacetate) serves two primary purposes:

  • Enhanced Stability : The diacetate is a crystalline solid, significantly more stable than liquid furfural, which tends to darken and polymerize upon storage and exposure to air and light.[3][4]

  • Controlled Reactivity : By protecting the aldehyde, subsequent chemical transformations can be directed to other parts of the molecule, or the aldehyde can be regenerated (deprotected) under specific conditions, allowing for cleaner and more selective reactions.[5]

This application note details the synthesis of furfural diacetate and outlines two key potential pathways for its conversion into biofuels, providing scientifically grounded protocols for researchers in the field.

Synthesis of Furfural Diacetate

The synthesis of furfural diacetate is a straightforward acid-catalyzed reaction of furfural with acetic anhydride. The diacetate forms as a stable geminal diacetate, effectively protecting the aldehyde functionality.[4]

Workflow for Furfural Diacetate Synthesis

Furfural Furfural Reaction Reaction Vessel (10-20°C) Furfural->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Neutralization Neutralization (Sodium Acetate) Reaction->Neutralization Distillation Vacuum Distillation (140-142°C @ 20 mm Hg) Neutralization->Distillation Product Furfural Diacetate (Crystalline Solid) Distillation->Product

Caption: Synthesis of Furfural Diacetate from Furfural.

Protocol 2.1: Synthesis of Furfural Diacetate

This protocol is adapted from the robust procedure outlined in Organic Syntheses.[4]

Materials:

  • Furfural (freshly distilled, 96 g, 1 mole)

  • Acetic anhydride (102 g, 1 mole)

  • Concentrated sulfuric acid (0.1 mL)

  • Anhydrous sodium acetate (0.4 g)

  • 300-mL Claisen flask

  • Ice bath, oil bath, and vacuum distillation setup

Procedure:

  • Combine acetic anhydride (102 g) and concentrated sulfuric acid (0.1 mL) in the Claisen flask. Swirl to mix.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add freshly distilled furfural (96 g) over approximately 10 minutes, maintaining the reaction temperature between 10–20°C by swirling in the ice bath.

  • Once the addition is complete, remove the cooling bath and allow the reaction to warm spontaneously. The temperature will typically rise to around 35°C.

  • Allow the mixture to cool back to room temperature (approx. 20-30 minutes).

  • Crucial Step: Add anhydrous sodium acetate (0.4 g) to neutralize the sulfuric acid catalyst and quench the equilibrium.[4]

  • Set up the flask for vacuum distillation.

  • Distill the mixture using an oil bath. Collect a fore-run at 50–140°C under 20 mm Hg pressure. This fraction contains unreacted starting materials which can be reused.[4]

  • Collect the main product fraction at 140–142°C / 20 mm Hg . The product will solidify upon cooling.

Expected Results:

ParameterValueReference
Yield 65–70%[4]
Melting Point 52–53°C[4]
Appearance White to slightly yellow crystalline solid[4]

Application Pathway A: Upgrading to 2-Methylfuran (Gasoline Additive)

2-Methylfuran (2-MF) is a highly promising biofuel candidate with a high research octane number (RON) and energy density, making it an excellent gasoline additive.[6][7] The conventional synthesis involves the direct hydrodeoxygenation (HDO) of furfural. However, this process can suffer from side reactions.[8] Using furfural diacetate may offer a cleaner, two-step route.

Rationale:

The proposed pathway involves the initial protection of the aldehyde group, followed by a catalytic hydrodeoxygenation step. This strategy aims to prevent the polymerization of furfural on the catalyst surface and to favor the hydrogenolysis of the C-O bond of the intermediate furfuryl alcohol over other reactions.

Workflow for 2-Methylfuran Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Catalytic Conversion Furfural Furfural Synthesis_FDA Furfural Diacetate Furfural->Synthesis_FDA Acetic Anhydride, H⁺ HDO_Reaction Hydrodeoxygenation (HDO) Synthesis_FDA->HDO_Reaction H₂ (source), Catalyst (e.g., Ni-Cu/C) Deprotection Intermediate (Furfuryl Alcohol) HDO_Reaction->Deprotection In-situ Deprotection & Hydrogenolysis Product_2MF 2-Methylfuran Deprotection->Product_2MF

Caption: Proposed pathway from Furfural to 2-Methylfuran via Furfural Diacetate.

Protocol 3.1: Catalytic Conversion of Furfural Diacetate to 2-Methylfuran

This protocol is a conceptual integration based on established methods for the HDO of furanic compounds.[6][9]

Materials:

  • Furfural Diacetate (from Protocol 2.1)

  • Ni-Cu/C catalyst (or other suitable HDO catalyst, e.g., Co/CoOx, Pd/C)[6][8]

  • Isopropanol (solvent and hydrogen donor)

  • Formic acid (optional, as a stronger hydrogen donor)[6]

  • High-pressure batch reactor with magnetic stirring and temperature control

Procedure:

  • Charge the high-pressure reactor with Furfural Diacetate (e.g., 1 g), Ni-Cu/C catalyst (e.g., 0.1 g), and isopropanol (e.g., 10 g).

  • If a stronger hydrogen source is needed, add formic acid (e.g., 2 g).[6]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 2 MPa).

  • Heat the reactor to the target temperature (e.g., 200°C) while stirring.

  • Maintain the reaction for a set time (e.g., 4-8 hours). Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Recover the reaction mixture, separate the catalyst by filtration or centrifugation.

  • Analyze the liquid product for 2-MF yield and selectivity using GC and GC-MS.

Expected Results and Fuel Properties:

ProductPotential YieldResearch Octane Number (RON)Energy Density (LHV)Reference
2-Methylfuran >80% (based on furfural)~103~28.5 MJ/L[6][7][10]

Application Pathway B: C-C Coupling for Diesel/Jet Fuel Precursors

To produce diesel and jet fuel, which consist of longer-chain alkanes (C8-C16), the carbon backbone of furfural must be extended. This is typically achieved through aldol condensation with ketones like acetone, followed by HDO.[1][11]

Rationale:

The aldehyde group of furfural is essential for the aldol condensation reaction.[1] Using furfural diacetate as a "masked" aldehyde could provide a novel way to control the reaction. The diacetate could be hydrolyzed in situ under specific pH conditions, slowly releasing furfural and potentially minimizing self-polymerization or other side reactions. This approach offers a potential avenue for process intensification and improved selectivity towards desired condensation products like FAc (C8) and F2Ac (C13).[11][12]

Workflow for C13 Alkane Synthesis

FDA Furfural Diacetate Step1 In-situ Deprotection & Aldol Condensation FDA->Step1 Acetone Acetone Acetone->Step1 F2Ac C13 Aldol Adduct (F2Ac) Step1->F2Ac Catalyst1 Base Catalyst (e.g., MgO, Hydrotalcite) Catalyst1->Step1 Step2 Hydrodeoxygenation (HDO) F2Ac->Step2 Alkane C13 Linear Alkane (Jet/Diesel Fuel) Step2->Alkane Catalyst2 Bifunctional Catalyst (e.g., Pd/C, Ru/WO₃-ZrO₂) Catalyst2->Step2

Caption: Conceptual pathway for C13 alkane synthesis from Furfural Diacetate.

Protocol 4.1: Conceptual Protocol for Aldol Condensation and HDO

This is a conceptual, two-stage protocol based on established principles.[13][14]

Stage 1: Aldol Condensation

  • In a batch reactor, combine furfural diacetate, acetone (in a controlled molar ratio to furfural), a basic catalyst (e.g., a mixed oxide like Mg/Al), and a solvent.

  • Heat the mixture (e.g., 90-150°C) under inert atmosphere. The basic conditions should facilitate both the hydrolysis of the diacetate to furfural and the subsequent aldol condensation.[11][14]

  • Monitor the formation of the C8 (FAc) and C13 (F2Ac) adducts over time.

  • Upon completion, separate the catalyst and purify the aldol adducts.

Stage 2: Hydrodeoxygenation (HDO)

  • The purified aldol adducts are subjected to HDO in a high-pressure reactor.

  • Use a bifunctional catalyst (e.g., Ru/WO₃-ZrO₂, Pd/C with an acidic co-catalyst) and a hydrogen source.[13][15][16]

  • Typical conditions involve temperatures of 150-250°C and H₂ pressures of 2-5 MPa.

  • The final product will be a mixture of linear alkanes, which can be analyzed and characterized for their fuel properties. A 95% yield of alkanes has been achieved from furfural-acetone adducts under optimized conditions.[13]

Conclusion and Future Outlook

Furfural diacetate presents a compelling, yet underexplored, opportunity in the catalytic synthesis of biofuels. Its enhanced stability and the ability to act as a protected form of furfural offer potential advantages in controlling reactivity and improving selectivity in key upgrading processes. The pathways to 2-methylfuran and long-chain alkanes outlined in this guide provide a solid foundation for further research. Future work should focus on optimizing catalysts and reaction conditions specifically for furfural diacetate conversion, exploring one-pot reaction systems, and conducting thorough techno-economic analyses to evaluate the viability of these routes compared to the direct upgrading of furfural. The development of efficient protocols for this versatile intermediate could be a significant step toward more robust and efficient biorefineries.

References

  • Use of aldol condensation between furfural and acetone for biofuel production: A review. (2024). The Journal of Engineering and Exact Sciences. Available at: [Link]

  • Li, X., et al. (2017). Conversion of furan derivatives for preparation of biofuels over Ni–Cu/C catalyst. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects. Available at: [Link]

  • Yang, Z., et al. (2015). Alkanes from Bioderived Furans by using Metal Triflates and Palladium-Catalyzed Hydrodeoxygenation of Cyclic Ethers. ChemSusChem. Available at: [Link]

  • Use of Aldol Condensation Between Furfural and Ace. (n.d.). Scribd. Available at: [Link]

  • Han, Z., et al. (2021). Catalytic upgrading of furfural to bio-diesel and bio-jet via pentene oligomerization and fuel properties measurements. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Horner, L., & Kirmse, W. (1963). Furfural Diacetate. Organic Syntheses. Available at: [Link]

  • Wang, Z., et al. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances. Available at: [Link]

  • Al-Naddaf, Q., et al. (2025). Microwave furfural aldol condensation with acetone to biofuel intermediates over a potassium promoted waste red mud-derived catalyst. International Journal of Environmental Science and Technology. Available at: [Link]

  • Dwivedi, A. D., et al. (2021). Hydrodeoxygenation of biomass-derived furans into liquid alkanes over a Ru/WO3–ZrO2 catalyst. Sustainable Energy & Fuels. Available at: [Link]

  • Zhang, X., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. Available at: [Link]

  • Improved catalyst can speed up conversion of industrial biomass into biofuel. (2018). Tech Explorist. Available at: [Link]

  • van der Graaf, C. A., et al. (2024). Aqueous and Biphasic Coupling of Furfural and Cyclopentanone for the Synthesis of Bio-Jet Fuel Precursors. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Laakkonen, M., et al. (2024). Synthesis of jet-fuel precursors from renewable biomass through aldol condensation of cyclopentanone and furfural. Fuel. Available at: [Link]

  • Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. (2019). MDPI. Available at: [Link]

  • The hydrodeoxygenation of bioderived furans into alkanes. (2013). ResearchGate. Available at: [Link]

  • Catalyst compositions for conversion of furfural to 2-methylfuran and their applications. (n.d.). Google Patents.
  • Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. (2021). RSC Publishing. Available at: [Link]

  • Catalytic conversion of furfural from pyrolysis of sunflower seed hulls for producing bio-based furfuryl alcohol. (2018). CONICET. Available at: [Link]

  • Combustion characteristics and emissions of 2-methylfuran compared to 2,5-dimethylfuran, gasoline and ethanol in a DISI engine. (n.d.). University of Birmingham Research Portal. Available at: [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). National Center for Biotechnology Information. Available at: [Link]

  • 2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. (2024). RSC Publishing. Available at: [Link]

  • From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis. (2025). ResearchGate. Available at: [Link]

  • Hydrodeoxygenation of biomass-derived furans into liquid alkanes over a Ru/WO3–ZrO2 catalyst. (2024). CoLab. Available at: [Link]

  • 2-methylfuran – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Method of preparing 5-nitrofurfural diacetate. (n.d.). Google Patents.
  • Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde. (2017). ResearchGate. Available at: [Link]

  • High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. (2026). RSC Publishing. Available at: [Link]

  • Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023). RSC Publishing. Available at: [Link]

  • Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023). National Center for Biotechnology Information. Available at: [Link]

  • High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. (2026). ResearchGate. Available at: [Link]

  • High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. (n.d.). RSC Publishing. Available at: [Link]

  • FURFURAL. (n.d.). International Furan Chemicals BV. Available at: [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Furfural. (n.d.). PubChem. Available at: [Link]

Sources

Application Notes & Protocols: (Acetyloxy)(2-furyl)methyl Acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The furan nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic and structural properties.[1][2][3] (Acetyloxy)(2-furyl)methyl acetate, also known as 2-furanmethanediol diacetate or furfurylidene diacetate, serves as a crucial and versatile intermediate in the synthesis of such pharmaceuticals.[4][5] As a stable, crystalline, and easily handled derivative of the otherwise volatile furfural, it provides a practical solution for introducing the 2-furyl moiety into complex molecular architectures. This document provides an in-depth guide to the properties, synthesis, and application of this compound, with a particular focus on its role in the synthesis of cephalosporin-class antibiotics, supported by detailed experimental protocols and characterization data.

Introduction: The Strategic Importance of a Protected Aldehyde

In multi-step organic synthesis, the direct use of reactive aldehydes like furfural can be problematic, leading to side reactions, polymerization, or degradation under various reaction conditions. This compound, an acylal (a 1,1-diacetate), functions as a protected form of furfural. This protection strategy offers several distinct advantages in a pharmaceutical manufacturing context:

  • Enhanced Stability: The acylal is significantly more stable to mild oxidants, bases, and other nucleophiles compared to the free aldehyde, allowing for greater functional group tolerance in preceding synthetic steps.

  • Improved Handling: Unlike the liquid furfural, the diacetate is a solid at room temperature, simplifying weighing, transport, and storage.[5]

  • Controlled Deprotection: The aldehyde can be regenerated under specific, typically acidic, conditions when needed, ensuring its reactivity is unleashed only at the desired point in the synthetic sequence.

The furan ring itself is not merely a structural placeholder; its electron-rich aromatic system can engage in critical interactions with biological targets, and its presence is a defining feature of many bioactive compounds.[2]

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource(s)
CAS Number 613-75-2[4][5][6][7]
Molecular Formula C₉H₁₀O₅[4][6][7]
Molecular Weight 198.17 g/mol [4][6][7]
Synonyms 2-(Diacetoxymethyl)furan, Furfurylidene diacetate, 2-Furanmethanediol diacetate[4][5][7]
Appearance Solid[5]
Boiling Point 140-142 °C (at 20 mmHg)[6]
Melting Point ~53.3 °C[5]
Storage Store at room temperature[4]

Core Application: A Gateway to Cephalosporin Side Chains

A prominent application of furan-containing intermediates is in the synthesis of second-generation cephalosporin antibiotics, such as Cefuroxime. The side chain attached at the C-7 position of the cephem nucleus is a primary determinant of the antibiotic's spectrum of activity and its resistance to β-lactamase enzymes. Cefuroxime features a (Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido side chain.[8] The synthesis of this critical side chain relies on precursors derived from functionalized furan.

This compound serves as a stable starting point for the elaboration of this side chain. The overall synthetic logic involves using the furan intermediate as a scaffold, which is then chemically modified to create a carboxylic acid derivative suitable for amide coupling with the cephalosporin core.

G cluster_0 Intermediate Synthesis cluster_1 Side-Chain Elaboration cluster_2 Core Coupling Furfural Furfural Intermediate (Acetyloxy)(2-furyl)methyl acetate Furfural->Intermediate Acid Catalyst Ac2O Acetic Anhydride Ac2O->Intermediate Elaboration Multi-Step Chemical Transformation Intermediate->Elaboration Deprotection & Functionalization AcylatingAgent Activated Furan-Containing Acylating Agent (e.g., Acid Chloride) Elaboration->AcylatingAgent Activation Final Final Cephalosporin Analogue AcylatingAgent->Final Amide Bond Formation Core Cephalosporin Core (e.g., 7-ACA) Core->Final

Caption: High-level workflow for utilizing the intermediate in cephalosporin synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry. Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed synthesis from furfural and acetic anhydride. The reaction proceeds via the formation of a hemiacetal followed by esterification.

Materials and Equipment:

  • Furfural (freshly distilled)

  • Acetic anhydride

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine freshly distilled furfural (0.1 mol) and acetic anhydride (0.25 mol).

    • Rationale: An excess of acetic anhydride is used to drive the reaction to completion and act as a solvent.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add the acid catalyst, p-toluenesulfonic acid (0.005 mol), in portions while stirring.

    • Rationale: The reaction is exothermic. Cooling prevents overheating and potential polymerization of furfural. The acid catalyst protonates the carbonyl oxygen of furfural, making it more susceptible to nucleophilic attack by acetic anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting furfural spot is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water and stir vigorously for 30 minutes to hydrolyze any remaining acetic anhydride.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

    • Rationale: Neutralization removes the acid catalyst and any acetic acid formed during the workup.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Rationale: The product is organic-soluble and will move into the ethyl acetate phase.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the pure this compound.

Protocol 2: Representative Application - Acylation of 7-Aminocephalosporanic Acid (7-ACA)

This protocol illustrates how a furan-containing acylating agent, conceptually derived from our title intermediate, is coupled to the cephalosporin nucleus. This is a critical step in creating the final antibiotic.

G Start Start: Furan-based Carboxylic Acid in Anhydrous Solvent (DCM) Reagents Add Thionyl Chloride (SOCl₂) dropwise at 0°C Start->Reagents AcidChloride Intermediate: Formation of Acyl Chloride (Stir 2-3h at RT) Reagents->AcidChloride Evap Remove excess SOCl₂ under vacuum AcidChloride->Evap Combine Add Acyl Chloride solution dropwise to 7-ACA mixture at 0-5°C Evap->Combine Core Prepare separate solution: 7-ACA and Base (Pyridine) in Anhydrous DCM Core->Combine React Reaction: Stir overnight at RT Combine->React Workup Workup: Acidify with dilute HCl, Separate Layers React->Workup Wash Wash Organic Layer (Water, Brine) Workup->Wash Dry Dry over Na₂SO₄, Filter Wash->Dry Purify Purification: Concentrate and Purify via Crystallization or Chromatography Dry->Purify Product Final Product: 7-Acylated Cephalosporin Purify->Product

Caption: Workflow for the acylation of a cephalosporin core with a furan derivative.

Characterization and Quality Control

Purity of the intermediate is paramount in pharmaceutical synthesis to avoid the formation of impurities in the final active pharmaceutical ingredient (API).[9]

Spectroscopic Data:

TechniqueExpected Chemical Shifts / BandsRationale
¹H NMR (CDCl₃, 400 MHz)δ ~7.5 (m, 1H), δ ~7.4 (s, 1H), δ ~6.4 (m, 2H), δ ~2.1 (s, 6H)Furan protons (H5), Methine proton (-CH(OAc)₂), Furan protons (H3, H4), Acetate methyl protons (-OCOCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~168, δ ~148, δ ~145, δ ~112, δ ~111, δ ~88, δ ~21Acetate carbonyl (C=O), Furan C2, Furan C5, Furan C4, Furan C3, Methine carbon (-C H(OAc)₂), Acetate methyl carbon (-OCOCH ₃)
IR (KBr, cm⁻¹)~1750 cm⁻¹ (strong), ~1240, ~1210 cm⁻¹ (strong)Strong C=O stretch from the acetate esters. C-O stretching bands.
HPLC A single major peak under reverse-phase conditionsPurity assessment is critical. A typical method might use a C18 column with a water/acetonitrile mobile phase.[10]

Note: Exact chemical shifts can vary based on solvent and instrument calibration. The values provided are estimates based on standard ranges for these functional groups.[11]

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle furfural and acetic anhydride in a well-ventilated fume hood.

  • Handling: this compound is an irritant. Avoid contact with skin, eyes, and inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents. Commercial suppliers recommend room temperature storage.[4]

Conclusion

This compound is a strategically important intermediate that addresses the handling and stability challenges associated with its parent aldehyde, furfural. Its primary role as a precursor for the synthesis of complex pharmaceutical side chains, particularly for cephalosporin antibiotics, makes it an invaluable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a comprehensive framework for the synthesis, characterization, and application of this versatile building block, underscoring the importance of thoughtful intermediate design in the efficient production of life-saving medicines.

References

  • Chempedia. Synthesis of Cefuroxime axetil. LookChem. Available from: [Link]

  • ChemSynthesis. This compound. Chemical Synthesis Database. Available from: [Link]

  • PubChem. Methyl 2-(acetyloxy)acetate | C5H8O4. National Institutes of Health. Available from: [Link]

  • PrepChem. Synthesis of cefuroxime axetil. PrepChem.com. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis of potential impurity of cefuroxime acid. JOCPS. Available from: [Link]

  • Google Patents. US20040077850A1 - Method for preparation of cefuroxime axetil.
  • PubMed. Orally active esters of cephalosporin antibiotics. Synthesis and biological properties of acyloxymethyl esters of 7-(D-2-amino-2-phenylacetamido)-3-[5-methyl-(1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid. National Library of Medicine. Available from: [Link]

  • Google Patents. WO2003014126A1 - Process for the preparation of highly pure cefuroxime axetil.
  • PMC. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Library of Medicine. Available from: [Link]

  • Semantic Scholar. Medicinal significance of furan derivatives : A Review. Available from: [Link]

  • PubMed. Orally Active Esters of Cephalosporin Antibiotics. II. Synthesis and Biological Properties of the Acetoxymethyl Ester of Cefamandole. National Library of Medicine. Available from: [Link]

  • International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • SpringerLink. Alternative Synthesis of Cefamandole with Biocatalytic Acylation Catalyzed by Immobilized Cephalosporin-Acid Synthetase. Available from: [Link]

  • Slideshare. Applications of furan and its derivative. Available from: [Link]

  • Al-Qadisiyah Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. Available from: [Link]

  • SIELC Technologies. 5-Nitro-2-furanmethanediol diacetate. Available from: [Link]

  • University of Wisconsin-Madison. methyl acetate (NMR Spectrum). Available from: [Link]

  • PMC. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. National Library of Medicine. Available from: [Link]

  • ResearchGate. Synthesis of furfuryl acetate 17. Reagents and conditions: a) n‐BuLi, Ph3PMeBr, THF. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Rochester. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Furfural Diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude furfural diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your experiments for the highest purity and yield.

Understanding the Challenges in Purifying Furfural Diacetate

Furfural diacetate, while a stable crystalline solid when pure, is often synthesized from furfural, a compound known for its instability. Crude furfural diacetate can be contaminated with a variety of impurities stemming from the starting materials, side reactions, and potential degradation. The primary challenges in its purification are managing its thermal sensitivity and effectively removing both volatile and colored impurities.

Common impurities can include:

  • Unreacted Furfural: Due to incomplete reaction. Furfural is prone to oxidation and polymerization, leading to discoloration.[1][2]

  • Acetic Anhydride and Acetic Acid: Residual acylating agent and its hydrolysis product.

  • Acid Catalysts: Such as sulfuric acid, which can promote degradation if not neutralized.[1]

  • Oxidation and Polymerization Byproducts: Furfural can form colored oligomers and polymers, especially when exposed to air, light, or acid.[2][3]

  • Side-Reaction Products: Depending on the specific synthesis route, other minor impurities may be present.

This guide will walk you through the most effective methods to eliminate these impurities and obtain high-purity furfural diacetate.

Frequently Asked Questions (FAQs)

Q1: My crude furfural diacetate is dark brown/black. What causes this and can it be purified?

A1: The dark coloration is almost certainly due to the presence of polymerized and oxidized furfural.[1][2] Furfural is highly susceptible to degradation, which is often accelerated by residual acid from the synthesis. Yes, in most cases, it can be purified. Vacuum distillation is typically the most effective method to separate the desired product from these non-volatile, colored impurities. It is crucial to neutralize any residual acid catalyst with a mild base like anhydrous sodium acetate before distillation to prevent further degradation at elevated temperatures.[1]

Q2: After purification by distillation, my furfural diacetate product darkens over time. How can I improve its stability?

A2: The long-term stability of furfural diacetate is compromised by trace impurities that can initiate degradation. Even after a primary distillation, minute amounts of acidic residues or pro-oxidant species can remain. A second distillation (redistillation) in a Claisen flask has been shown to significantly improve the stability of the product, resulting in a sample that remains nearly white for extended periods.[1] For storage, it is recommended to keep the purified solid in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Q3: What is the purpose of adding anhydrous sodium acetate before distilling the crude product?

A3: The addition of a weak base like anhydrous sodium acetate is a critical step to neutralize any remaining strong acid catalyst, such as sulfuric acid, that was used in the synthesis.[1] If the acid is not neutralized, it will catalyze the decomposition and polymerization of both residual furfural and the furfural diacetate product during heating for distillation, leading to significant charring, reduced yield, and a discolored distillate.

Q4: Can I use recrystallization to purify crude furfural diacetate?

A4: Recrystallization can be an effective method, particularly for removing less soluble impurities or for a final polishing step after distillation. Ethanol is a commonly used solvent for this purpose. However, if your crude product is heavily contaminated with dark, polymeric material, recrystallization alone may not be sufficient to remove all the color, and a preliminary vacuum distillation would be more effective.

Q5: What analytical techniques are best for assessing the purity of my furfural diacetate?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the main component and detecting minor impurities. A reversed-phase C18 column is often suitable.[4][5]

  • Gas Chromatography (GC): Useful for detecting volatile impurities such as residual furfural and acetic anhydride.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved.

  • Melting Point: Pure furfural diacetate has a distinct melting point (around 52-53°C).[1] A broad or depressed melting range indicates the presence of impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product is a dark, viscous oil instead of a solid. High concentration of impurities, particularly polymeric byproducts and residual solvents.Perform vacuum distillation. Ensure any acid catalyst is neutralized beforehand. The distillate should solidify upon cooling.
Low yield after distillation. 1. Incomplete reaction during synthesis.2. Decomposition during distillation due to residual acid or excessive heat.3. Inefficient collection of the product fraction.1. Optimize synthesis reaction conditions.2. Ensure complete neutralization of acid. Use an oil bath for even heating and maintain the bath temperature below 130°C.[7]3. Monitor the distillation temperature and pressure carefully to collect the correct fraction.
Distillate is yellow or light brown. Co-distillation of some colored impurities or slight thermal decomposition.A second, careful fractional distillation can improve the color. Alternatively, the distilled product can be recrystallized from ethanol.
Product has a strong odor of acetic acid. Residual acetic anhydride or acetic acid.This is a common observation.[1] Ensure the fore-run during distillation, which contains these components, is adequately separated. A final wash of the solidified product with cold water, followed by thorough drying, can help remove surface residues.
Difficulty in achieving crystallization of the distilled product. The presence of impurities that act as a crystal growth inhibitor.Try seeding the cooled liquid with a small crystal of pure furfural diacetate. If that fails, a further fractional distillation or chromatographic purification may be necessary.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the most robust method for purifying crude furfural diacetate, especially when significant amounts of colored, non-volatile impurities are present.

Workflow Diagram:

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Purification A Crude Furfural Diacetate B Add Anhydrous Sodium Acetate A->B Neutralize Acid Catalyst C Set up Distillation Apparatus B->C D Heat with Oil Bath (< 130°C) C->D E Collect Fore-run (50-140°C @ 20 mmHg) D->E F Collect Product Fraction (140-142°C @ 20 mmHg) E->F G Cool to Solidify F->G H Analyze Purity (HPLC, GC, MP) G->H

Caption: Workflow for the vacuum distillation of crude furfural diacetate.

Step-by-Step Methodology:

  • Neutralization: To a flask containing the crude furfural diacetate, add anhydrous sodium acetate (approximately 0.4 g per mole of starting furfural) to neutralize any residual acid catalyst.[1] Swirl the flask to ensure thorough mixing.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using a Claisen flask. It is advisable to use a short fractionating column to improve separation. Ensure all joints are well-sealed.

  • Heating: Place the flask in an oil bath and begin heating gently. It is critical to keep the oil bath temperature below 130°C to minimize thermal decomposition.[7]

  • Fore-run Collection: Apply vacuum (target pressure ~20 mmHg). A fore-run, consisting mainly of acetic anhydride, unreacted furfural, and some furfural diacetate, will distill over at a head temperature of approximately 50-140°C.[1] This fraction should be collected separately.

  • Product Collection: As the head temperature stabilizes at around 140-142°C (at 20 mmHg), change the receiving flask to collect the pure furfural diacetate fraction.[1]

  • Completion and Solidification: Once the distillation of the product is complete, remove the heat source and allow the apparatus to cool under vacuum before carefully venting to atmospheric pressure. The collected distillate should solidify upon cooling to room temperature.

  • Purity Analysis: Assess the purity of the collected solid using appropriate analytical methods.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying already distilled furfural diacetate that has a slight coloration or for crude material that is not heavily contaminated.

Workflow Diagram:

G A Impure Furfural Diacetate B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (if necessary) B->C for insoluble impurities D Slowly Cool to Room Temperature C->D E Chill in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Crystals Under Vacuum G->H I Analyze Purity H->I

Caption: Workflow for the recrystallization of furfural diacetate from ethanol.

Step-by-Step Methodology:

  • Dissolution: Place the impure furfural diacetate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Analysis: Determine the melting point and use other analytical methods to confirm the purity of the final product.

By following these guidelines and understanding the principles behind each step, you will be well-equipped to purify crude furfural diacetate effectively and troubleshoot any issues that may arise during your experiments.

References

  • Bertz, R. T. (1953). FURFURAL DIACETATE. Organic Syntheses, 33, 39. DOI: 10.15227/orgsyn.033.0039. [Link]

  • LookChem. (n.d.). Purification of Furfural. Chempedia. Retrieved February 17, 2026, from [Link]

  • Segovia-Hernandez, J. G., et al. (2021).
  • U.S. Environmental Protection Agency. (1998).
  • Yemiş, O., & Bideci, A. (2018). Determination and Safety Evaluation of Furfural and Hydroxymethylfurfural in Some Honey Samples by Using a Validated HPLC-DAD Method. Marmara Pharmaceutical Journal, 22(4), 519-527.
  • Adams, R., & Voorhees, V. (1921). FURFURAL. Organic Syntheses, 1, 49. DOI: 10.15227/orgsyn.001.0049. [Link]

Sources

Technical Support Center: Stability Management of (Acetyloxy)(2-furyl)methyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-FUR-001 Subject: Prevention of Thermal Degradation & Polymerization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(Acetyloxy)(2-furyl)methyl acetate (CAS: 613-75-2), commonly known as Furfurylidene diacetate , is a gem-diacetate derivative of furfural. While generally stable in neutral, anhydrous conditions, it exhibits extreme thermal sensitivity in the presence of trace acids or moisture.

The most common failure mode reported by researchers is the compound turning into a black tar during distillation or storage. This guide addresses the root causes of this degradation—specifically the retro-conversion pathway and furan ring polymerization —and provides validated protocols to ensure compound integrity.

Part 1: Critical Alerts (FAQs)

Q1: My sample has turned from white crystals to a dark brown liquid. Can I save it?

Status: Critical Failure

  • Diagnosis: The compound has undergone acid-catalyzed hydrolysis or polymerization. The "liquid" phase is likely a mixture of reverted furfural, acetic acid, and acetic anhydride.

  • Action: If the sample is black/tarry, it is irrecoverable . Discard. If it is merely yellow/light brown and semi-solid, you may attempt recrystallization from isopropanol or ethanol (see Purification Protocol), but yield will be low.

Q2: Why does the compound degrade immediately during vacuum distillation?

Root Cause: Trace Acid Catalysis .

  • Explanation: The synthesis of this compound requires an acid catalyst (e.g.,

    
    , 
    
    
    
    ). If this catalyst is not completely neutralized (e.g., with Sodium Acetate) before heat is applied, the acid lowers the activation energy for the retro-reaction.
  • Result: You are essentially distilling a reactive mixture that is reverting to furfural and acetic anhydride in the pot.

Q3: What are the absolute storage requirements?

Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory.

  • Container: Tightly sealed amber glass (protects from photo-oxidation).

  • Moisture: Must be kept strictly anhydrous. Moisture triggers hydrolysis to acetic acid, which then autocatalyzes further decomposition.

Part 2: Mechanistic Insight (The "Why")

To prevent degradation, one must understand the two competing pathways that destroy the molecule.

Pathway A: Thermal Retro-Conversion (The Equilibrium Trap)

Under high heat (>140°C) or acidic conditions, the gem-diacetate is in equilibrium with its precursors.



  • Risk: If you distill without neutralizing, you shift this equilibrium to the right.

Pathway B: Furan Ring Polymerization

The furan ring is electron-rich and prone to electrophilic attack.

  • Trigger: Free acetic acid (from hydrolysis) attacks the furan ring, leading to ring-opening and the formation of dark, insoluble polymers (humins).

Visualizing the Degradation Pathways

DegradationPathways Compound This compound (Gem-diacetate) Furfural Furfural (Aldehyde) Compound->Furfural Heat (>150°C) or Trace Acid Ac2O Acetic Anhydride Compound->Ac2O Retro-Reaction Acid Acetic Acid Compound->Acid Hydrolysis (+ H2O) Polymer Black Tar (Polymer/Humins) Furfural->Polymer Oxidation/Acid Acid->Polymer Catalyzes Ring Opening

Figure 1: Degradation pathways showing how heat and moisture drive the compound toward reversion and irreversible polymerization.

Part 3: Validated Protocols

Protocol A: Safe Synthesis & Isolation (The Neutralization Step)

Reference: Adapted from Organic Syntheses, Coll. Vol. 4, p.489 (1963).

Objective: Isolate pure white crystals without inducing thermal breakdown.

StepActionTechnical Rationale
1 Reaction React Furfural + Acetic Anhydride (1:1 molar ratio) at < 20°C.
2 Quench CRITICAL: Add anhydrous Sodium Acetate (NaOAc) (0.5g per mole).
3 Setup Use a Claisen flask with a short path distillation head.
4 Vacuum Apply vacuum < 20 mmHg .
5 Collection Discard fore-run (Furfural/Ac2O). Collect fraction at 140–142°C (20 mmHg) .
6 Check If distillate is yellow/liquid, stop. Re-check vacuum and neutralization.
Protocol B: Troubleshooting Flowchart

Use this decision tree to diagnose issues during handling.

Troubleshooting Start Problem Detected Issue1 Distillate is Dark/Black Start->Issue1 Issue2 Product is Liquid at RT Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1 Cause: Acid Catalyst Active Action: Add NaOAc before heating Issue1->Sol1 Sol2 Cause: Impure/Supercooled Action: Seed with crystal or chill to 0°C Issue2->Sol2 Sol3 Cause: Old Furfural (Oxidized) Action: Distill Furfural first Issue3->Sol3

Figure 2: Diagnostic decision tree for common isolation failures.

Part 4: Physical Data & Specifications

PropertyValueNotes
Melting Point 52–53 °CSharp mp indicates high purity. Broad range (<50°C) implies hydrolysis.
Boiling Point 140–142 °C@ 20 mmHg.[1] Decomposition occurs >150°C at 1 atm.
Appearance White PrismsTurns yellow/brown upon oxidation.
Solubility Soluble in EtOH, EtherInsoluble in water (slowly hydrolyzes).
Storage Class Moisture SensitiveStore under Nitrogen.

References

  • Organic Syntheses , Coll.[1] Vol. 4, p.489 (1963); Vol. 32, p.72 (1952). Furfural Diacetate.[1][2][3][4][5]

  • National Center for Biotechnology Information (2025).

  • Thermo Fisher Scientific.

Sources

Troubleshooting low conversion rates in furfural acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furfural acetylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. We will explore the reaction from a mechanistic standpoint, providing logical, field-proven insights to help you build self-validating experimental systems.

Part 1: Systematic Troubleshooting Guide

Low conversion in furfural acetylation is rarely due to a single factor. It is often an interplay of catalyst activity, reaction conditions, and reactant purity. This guide provides a systematic approach to identifying and resolving the root cause of poor yields.

Question 1: My furfural acetylation reaction has stalled or is showing very low conversion (<50%). Where do I start troubleshooting?

When faced with a low conversion rate, the first step is to systematically evaluate the core components of your reaction: the catalyst, the reactants, and the reaction environment. The following workflow provides a logical sequence for diagnosis.

G start Low Conversion (<50%) Detected catalyst Step 1: Catalyst Integrity Check start->catalyst c1 Is the catalyst fresh? Is it the correct type (e.g., solid acid)? catalyst->c1 reactants Step 2: Reactant & Solvent Purity r1 Are reactants (Furfural, Acetic Anhydride) pure and dry? reactants->r1 conditions Step 3: Reaction Condition Optimization cond1 Are temperature and pressure optimal? Is mixing adequate? conditions->cond1 analysis Step 4: Analytical Method Validation a1 Is your analytical method (GC, HPLC) calibrated and validated? analysis->a1 c1->reactants Yes c2 Run control reaction with fresh, verified catalyst. c1->c2 No / Unsure c3 Problem Likely Catalyst Deactivation or Incorrect Choice c2->c3 c4 Characterize spent catalyst (e.g., TGA, FTIR). Consider catalyst leaching or fouling. c2->c4 r1->conditions Yes r2 Purify furfural (distillation). Use fresh, anhydrous acetic anhydride. Ensure solvent is dry. r1->r2 No / Unsure r3 Problem Likely Reactant Impurities or Water Contamination r2->r3 r4 Water can hydrolyze anhydride and poison acid catalyst sites. r2->r4 cond1->analysis Yes cond2 Verify temperature controller accuracy. Increase stirring rate. Optimize temperature based on literature. cond1->cond2 No / Unsure cond3 Problem Likely Suboptimal Reaction Parameters cond2->cond3 cond4 Check for side reactions (e.g., polymerization) that occur at incorrect temperatures. cond2->cond4 a2 Run a known standard of the product. Verify retention time and response factor. a1->a2 No / Unsure a3 Problem Likely Inaccurate Quantification a2->a3 G cluster_0 Reaction Mechanism Furfural Furfural (Aldehyde) ProtonatedFurfural Protonated Furfural (Activated) Furfural->ProtonatedFurfural AceticAnhydride Acetic Anhydride Intermediate Tetrahedral Intermediate AceticAnhydride->Intermediate Catalyst H+ (Acid Catalyst) Catalyst->Furfural Protonation ProtonatedFurfural->Intermediate + Acetic Anhydride (Nucleophilic Attack) Product 2-furyl acetate (or Acetal) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Caption: Simplified mechanism of acid-catalyzed furfural acylation.

Experimental Implications:

  • Catalyst Choice: The reaction requires a proton (H+) source. Solid acid catalysts like sulfated zirconia, zeolites, or acidic resins are often preferred over mineral acids (like H₂SO₄) because they are easier to separate from the product and are recyclable. [1][2]The strength and number of acid sites directly impact the reaction rate.

  • Water Sensitivity: The mechanism involves a protonated carbonyl, which is highly susceptible to nucleophilic attack. Water, if present, can compete with the acetylating agent, hydrolyze the acetic anhydride, and deactivate the catalyst. Therefore, anhydrous conditions are critical for high conversion. [3]* Leaving Group: Acetic acid is generated as a byproduct. In some systems, its accumulation can shift the reaction equilibrium or alter the catalyst's surface properties.

Question 4: What are the optimal reaction conditions and reactant ratios?

While the "perfect" conditions depend on the specific catalyst and setup, literature provides a well-established starting point for optimization.

ParameterTypical RangeRationale & Key Considerations
Temperature 70 - 110 °CMust be high enough for a reasonable reaction rate but low enough to prevent furfural polymerization and catalyst degradation. [4][5]Exceeding this range often leads to the formation of dark, insoluble humins.
Furfural:Acetic Anhydride Molar Ratio 1:1 to 1:10An excess of acetic anhydride can drive the reaction forward according to Le Chatelier's principle. However, a very large excess complicates purification and is economically inefficient. A 1:10 ratio is often used in screening studies. [4]
Catalyst Loading 0.5 - 5 wt% (relative to furfural)Sufficient catalyst is needed to provide enough active sites. However, excessive loading offers diminishing returns and can increase the likelihood of side reactions. [4]
Solvent Toluene, Cyclohexane, or Solvent-freeA solvent can help with heat transfer and solubility. Using a solvent like cyclohexane that forms an azeotrope with water can help remove trace amounts of water during the reaction via a Dean-Stark apparatus. [3]Solvent-free conditions are considered "greener" but may pose challenges with mixing and heat management. [6]
Question 5: My conversion is high, but my selectivity is low. What are the likely side reactions?

Poor selectivity indicates that your reactants are being consumed in undesired parallel or sequential reactions. In furfural chemistry, the primary side reactions under acidic conditions are polymerization and etherification/acetalization with solvent.

Common Side Products & Their Formation:

  • Humins/Resins: These are dark, polymeric materials formed from the self-condensation of furfural or its reaction with intermediates. [7][8]This is often exacerbated by excessively high temperatures or highly concentrated acidic sites.

  • Difurfuryl Ether: If furfuryl alcohol is present (either as an impurity or an intermediate), two molecules can undergo acid-catalyzed dehydration to form an ether. [4]* Solvent-Derived Products: If an alcohol is used as a solvent (e.g., isopropanol), it can react with furfural to form acetals or ethers, consuming your starting material. [9] Mitigation Protocol: Improving Selectivity

  • Lower the Temperature: The first and most effective step is often to reduce the reaction temperature in 5-10 °C increments. Polymerization reactions typically have a higher activation energy than the desired acetylation.

  • Reduce Catalyst Loading: A lower concentration of acid sites can disfavor bimolecular side reactions like polymerization.

  • Use a Milder Catalyst: If using a very strong acid catalyst (like sulfated zirconia), consider switching to a milder one (like an acidic zeolite) to reduce the rate of undesired pathways. [1]4. Analytical Monitoring: Use GC-MS or HPLC to identify the specific byproducts being formed. [10][11][12]Knowing the identity of the side products provides direct evidence for the undesired reaction pathway, allowing for a more targeted solution.

References

  • Possible reaction mechanism for the acetalization of furfural with... - ResearchGate. Available at: [Link]

  • Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Optimization of furfural/acetylacetone molar ratio for Knoevenagel... - ResearchGate. Available at: [Link]

  • High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - PMC. Available at: [Link]

  • Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using Density Functional Theory. Available at: [Link]

  • Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - ResearchGate. Available at: [Link]

  • Catalytic Production and Upgrading of Furfural: A Platform Compound - MDPI. Available at: [Link]

  • Deactivation profile showing mass activity as a function of time on... - ResearchGate. Available at: [Link]

  • Total Hydrogenation of Furfural under Mild Conditions over a Durable Ni/TiO2–SiO2 Catalyst with Amorphous TiO2 Species | ACS Omega - ACS Publications. Available at: [Link]

  • C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. Available at: [Link]

  • Towards efficient furfural production: A review of biphasic solvent systems for enhanced yields and industrial scalability. Available at: [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural - MDPI. Available at: [Link]

  • Highly selective synthesis under benign reaction conditions of furfural dialkyl acetal using SnCl2 as a recyclable catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Oxidation of Furfural in Aqueous H2O2 Catalysed by Titanium Silicalite: Deactivation Processes and Role of Extraframework Ti Oxides | Request PDF - ResearchGate. Available at: [Link]

  • Substituted anilides from chitin-based 3-acetamido-furfural - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01461D. Available at: [Link]

  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide | ACS Omega - ACS Publications. Available at: [Link]

  • Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts - MDPI. Available at: [Link]

  • A MINERAL ACID CATALYZED ACETALIZATION OF FURFURAL TO ACETALS AS A BIO-RENEWABLE FUEL ADDITIVES - troindia. Available at: [Link]

  • FURFURAL Method no.: 72 Matrix: Air Target concentration: 5 ppm (20 mg/m3) (OSHA PEL) (skin) Procedure. Available at: [Link]

  • Solid Catalyst Development for C5 Sugars Conversion to Furfural & Bio-oxygenates - Higfly. Available at: [Link]

  • Reactions of furfural and acetic acid as model compounds for bio-oil upgrading in supercritical ethanol - IEEE Xplore. Available at: [Link]

  • Catalysts used for furfural production | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - ResearchGate. Available at: [Link]

  • Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - VTT's Research Information Portal. Available at: [Link]

  • Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions - MDPI. Available at: [Link]

  • Controlling the Production of Acid Catalyzed Products of Furfural Hydrogenation by Pd/TiO2 - ePrints Soton. Available at: [Link]

  • Determination and Safety Evaluation of Furfural and Hydroxymethylfurfural in Some Honey Samples by Using a Validated HPLC-DAD Method - DergiPark. Available at: [Link]

  • Green Synthesis of Furfural Acetone by Solvent-Free Aldol Condensation of Furfural with Acetone over La2O3–MgO Mixed Oxide Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions | ACS Omega - ACS Publications. Available at: [Link]

  • Solvent-free Friedel-Craft acylation of furan with acetic anhydride - ResearchGate. Available at: [Link]

  • The main chemical reactions of (a) acetylation and (b) furfurylation - ResearchGate. Available at: [Link]

  • Common reactions of furfural to scalable process of residual biomass - SciELO Colombia. Available at: [Link]

  • Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC. Available at: [Link]

  • Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics | Request PDF - ResearchGate. Available at: [Link]

  • FUR hydrogenation products and side reactions. - ResearchGate. Available at: [Link]

  • How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural | Chemical Reviews - ACS Publications. Available at: [Link]

  • Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives - MDPI. Available at: [Link]

  • The Separation and Utilization of Biomass Components in the Pre-Hydrolysis Liquor of Kraft-Based Dissolving Pulp Production Process—A Review - MDPI. Available at: [Link]

Sources

Navigating the Thermal Landscape of Furan Diacetate: A Technical Guide to Optimizing Reaction Temperatures for Enhanced Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimal reaction temperature for maintaining the stability of furan diacetate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the integrity of your experimental outcomes.

Introduction: The Temperature-Stability Nexus of Furan Diacetate

Furan diacetate, a versatile building block in organic synthesis, exhibits a sensitivity to thermal conditions that can significantly impact its stability and the success of downstream applications. Understanding the interplay between temperature and its chemical integrity is paramount. This guide will explore the key factors influencing furan diacetate stability, provide protocols for its analysis, and offer solutions to common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for storing furan diacetate to ensure its long-term stability?

For optimal long-term stability, it is recommended to store furan diacetate at refrigerated temperatures, specifically between 2°C and 8°C.[1] Some sources also suggest storage in a refrigerator. This is crucial as studies on related furan compounds have shown that elevated temperatures can lead to degradation. For instance, increased furan concentrations were observed in vegetable purées stored at 35°C, while levels remained stable at 4°C.

Q2: My furan diacetate sample has changed color after being stored at room temperature. What could be the cause?

A change in color, often to a darker shade, is a common indicator of degradation.[2] Storing furan diacetate at ambient temperatures can initiate decomposition processes. One documented synthesis procedure for furfural diacetate notes that even when a product is initially pure, it can darken upon standing if not collected at the correct distillation temperature, and redistilled samples show better color stability over time.[2] The presence of a strong odor of acetic acid in stored samples also suggests hydrolysis.[2]

Q3: What are the primary degradation products of furan diacetate when exposed to excessive heat?

While specific studies on the comprehensive thermal decomposition of furan diacetate are limited, based on the degradation pathways of related furan compounds like furfural, the primary degradation products are likely to be:

  • Furfural and Acetic Acid: Through hydrolysis of the ester linkages. The noticeable smell of acetic acid in aged samples supports this pathway.[2]

  • Furan and Carbon Monoxide: At very high temperatures (pyrolytic conditions), the furan ring itself can decompose. Studies on furfural show it decomposes to furan and carbon monoxide at temperatures between 1200-1800 K.[3][4][5]

  • Polymers and Humins: In the presence of acidic or basic catalysts, furan compounds can undergo polymerization to form dark, insoluble materials often referred to as humins.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving furan diacetate, with a focus on temperature-related problems.

Problem 1: Inconsistent reaction yields when using furan diacetate.
  • Potential Cause: Degradation of furan diacetate due to improper storage or handling temperatures.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the furan diacetate stock is stored at the recommended 2-8°C.

    • Pre-reaction Analysis: Before use, analyze the purity of the furan diacetate using HPLC or GC-MS to confirm its integrity.

    • Control Reaction Temperature: During the reaction setup, minimize the time the furan diacetate is at room temperature. If possible, add it to the reaction mixture at a controlled, lower temperature.

    • Inert Atmosphere: For reactions sensitive to oxidation, consider running them under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to the degradation of furan compounds, especially at elevated temperatures.

Problem 2: Appearance of unexpected byproducts in the reaction mixture.
  • Potential Cause: Thermal decomposition of furan diacetate during the reaction.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction conditions permit, attempt to run the experiment at a lower temperature to minimize thermal stress on the furan diacetate.

    • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the unexpected byproducts. The presence of furfural or furan would strongly suggest thermal degradation.

    • pH Control: The stability of the furan ring can be sensitive to both acidic and basic conditions, especially at higher temperatures.[6][7][8] Ensure the pH of your reaction medium is controlled and buffered if necessary.

Problem 3: Difficulty in purifying the final product due to tar-like substances.
  • Potential Cause: Polymerization of furan diacetate or its degradation products.

  • Troubleshooting Steps:

    • Optimize Temperature and Reaction Time: High temperatures and prolonged reaction times can promote the formation of polymeric byproducts. A design of experiments (DoE) approach can help identify the optimal balance.

    • Use of Stabilizers: In some applications involving furan compounds, radical scavengers or antioxidants can be used to inhibit polymerization, although their compatibility with the desired reaction must be verified.

    • Purification Strategy: If tar formation is unavoidable, consider alternative purification methods such as column chromatography with a less polar eluent system to separate the desired product from the highly polar, insoluble tars.

Experimental Protocols & Data

Protocol 1: Assessing the Purity of Furan Diacetate using HPLC

This protocol provides a general method for determining the purity of furan diacetate and detecting the presence of furfural, a common degradation product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water is often effective. For example, a starting condition of 30% acetonitrile in water, ramping up to 80% acetonitrile over 15 minutes. A buffer like phosphoric acid may be used to improve peak shape.[9]

Procedure:

  • Prepare a standard solution of high-purity furan diacetate and a separate standard for furfural in the mobile phase.

  • Dissolve a known amount of the furan diacetate sample to be tested in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution at a wavelength of approximately 275 nm, where furan compounds typically show strong absorbance.[9]

  • Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify furan diacetate and any furfural present.

  • Quantify the purity by calculating the peak area percentage of furan diacetate relative to the total peak area.

Protocol 2: Monitoring Thermal Degradation using GC-MS

This protocol is designed to identify volatile degradation products of furan diacetate at elevated temperatures.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

  • A capillary column suitable for volatile organic compounds, such as an HP-5MS or Rxi-624Sil MS.[10][11]

Procedure:

  • Place a small, accurately weighed sample of furan diacetate into a headspace vial.

  • Seal the vial and heat it in the GC oven or a separate heating block at a specific temperature (e.g., 60°C, 80°C, 100°C) for a set duration.

  • Use an automated headspace sampler to inject a portion of the vapor phase onto the GC column.

  • Run a temperature program on the GC to separate the volatile components. A typical program might start at 40°C and ramp up to 250°C.

  • The MS will detect and fragment the eluting compounds, allowing for their identification by comparing the resulting mass spectra to a library (e.g., NIST).

Data Summary: Thermal Stability of Furan and Related Compounds

Compound/SystemTemperatureObservationReference
Furfural Diacetate53.3°CMelting Point[6][8]
Furfural Diacetate220°CBoiling Point (at 760 mmHg)[6]
Furan Resins~180°COnset of thermal decomposition[10]
Furan Resins400°CMaximum rate of thermal decomposition[10]
Furfural1200-1800 KDecomposes to furan and CO[3][4][5]
Furan in Vegetable Purée35°CIncreased concentration over 5 months
Furan in Vegetable Purée4°CConcentration remained constant over 5 months

Visualizing the Degradation Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathway of furan diacetate and a recommended experimental workflow for stability testing.

G FD Furan Diacetate Heat Elevated Temperature FD->Heat Thermal Stress Hydrolysis Hydrolysis Heat->Hydrolysis RingOpening Furan Ring Opening (High Temperature/Catalysis) Heat->RingOpening Polymerization Polymerization Heat->Polymerization Furfural Furfural Hydrolysis->Furfural AceticAcid Acetic Acid Hydrolysis->AceticAcid SmallMolecules Smaller Volatile Molecules (e.g., Furan, CO) RingOpening->SmallMolecules Tars Tars/Humins Polymerization->Tars Furfural->Polymerization

Caption: Potential thermal degradation pathways of furan diacetate.

G Start Start: Furan Diacetate Sample PurityCheck Initial Purity Analysis (HPLC/GC-MS) Start->PurityCheck Incubation Incubate at Controlled Temperatures PurityCheck->Incubation Analysis Analyze for Degradation Products (GC-MS for volatiles, HPLC for non-volatiles) Incubation->Analysis Data Quantify Degradation Rate Analysis->Data Optimize Optimize Reaction/Storage Temperature Data->Optimize End End: Stable Experimental Conditions Optimize->End

Sources

Recrystallization techniques for high-purity furfural diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound: Furfural Diacetate (Furfurylidene diacetate) CAS: Melting Point: 52–53°C Critical Quality Attribute (CQA): Absence of hydrolysis byproducts (Furfural + Acetic Acid) and polymerization color bodies.

The Challenge: Purifying Furfural Diacetate (FDA) is deceptively difficult due to its low melting point (~53°C) . Standard recrystallization often fails because the compound undergoes "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation if the temperature exceeds 52°C during the cooling phase. Furthermore, as an acetal-ester, FDA is susceptible to acid-catalyzed hydrolysis, releasing acetic acid which autocatalytically degrades the product.

This guide provides a self-validating protocol designed to bypass the "oiling out" zone and ensure pharmaceutical-grade purity.

Core Protocols: The "Golden Standard" Workflows

We recommend two distinct solvent systems based on your specific impurity profile.

Method A: The "Anti-Oil" System (Recommended for High Purity)

Best for: Avoiding oiling out; removing non-polar resins.

  • Solvent System: Heptane (Anti-solvent) / Ethyl Acetate (Solvent)

  • Ratio: Approx. 10:1 (v/v)[1]

  • Thermodynamic Logic: This system allows dissolution at temperatures below the melting point of FDA (using the solvent power of EtOAc), preventing the formation of a molten oil phase.

Protocol:

  • Dissolution: Place crude FDA in a flask. Add minimal Ethyl Acetate (EtOAc) at 35–40°C until dissolved. Do not exceed 45°C.

  • Precipitation: Slowly add warm Heptane (40°C) dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Nucleation: Allow the flask to cool slowly to room temperature. Do not use an ice bath yet.

  • Crystallization: Once crystals form, cool to 0°C.

  • Validation: Filter and wash with cold Heptane. Check MP (Target: 52–53°C).

Method B: The Classic Ethanol System

Best for: Removing polar byproducts; general cleanup.

  • Solvent: 95% Ethanol (or Methanol)

  • Risk: High risk of oiling out if cooled too fast; risk of hydrolysis if heated too long.

Protocol:

  • Dissolution: Dissolve FDA in minimum boiling Ethanol (approx. 60°C). Note: This is above the MP, so the solute will be molten.

  • Cooling (Critical Step): Cool very slowly with agitation.

  • Seeding: At 50°C (just below MP), add a seed crystal to induce nucleation before the oil phase separates.

  • Collection: Filter rapidly to avoid redissolution.

Troubleshooting Guide (Q&A Format)
Issue 1: The "Oiling Out" Phenomenon

User Question: "I cooled my solution, but instead of crystals, I got a yellow oil layer at the bottom. What happened?"

Scientist's Analysis: You encountered Liquid-Liquid Phase Separation (LLPS) . Because the melting point of FDA (53°C) is low, if the solution becomes supersaturated at a temperature above 53°C, the product separates as a liquid (oil) rather than a solid. This oil often traps impurities.

The Fix (The "Rescue Loop"):

  • Re-heat: Warm the mixture until the oil redissolves into a clear solution.

  • Dilute: Add 10-15% more solvent. (Oiling out indicates the concentration is too high).

  • Seed: Cool to exactly 45–48°C and add a seed crystal.

  • Agitate: Stir vigorously to prevent oil droplets from coalescing.

Visual Logic: The Oiling Out Decision Tree

OilingOutRescue Start Problem: Product Oiled Out CheckTemp Check Solution Temp Start->CheckTemp AboveMP Temp > 52°C? CheckTemp->AboveMP Action1 Cool to 45°C Add Seed Crystal AboveMP->Action1 No (It's supercooled) Action2 Add 10% More Solvent Re-heat to Dissolve AboveMP->Action2 Yes (Too hot/conc) Result Crystallization Action1->Result Action2->CheckTemp

Figure 1: Decision logic for rescuing an oiled-out batch.

Issue 2: Chemical Stability & Hydrolysis

User Question: "My recrystallized product smells like vinegar. Is this normal?"

Scientist's Analysis: No. The vinegar smell is Acetic Acid . This indicates hydrolysis has occurred, likely driven by moisture in your solvent or residual acid from the synthesis.



The Fix:

  • Solvent Swap: Switch to anhydrous solvents (Dry Ethanol or Heptane/EtOAc).

  • Neutralization: Add a pinch of solid Sodium Bicarbonate (

    
    ) to the recrystallization flask to neutralize trace acids.
    
  • Drying: Ensure the final crystals are dried in a vacuum desiccator over

    
     or KOH, not just air-dried.
    
Data Summary: Solvent Performance Matrix
Solvent SystemPolarity IndexSolubilizing Power (Hot)Solubilizing Power (Cold)Oiling RiskHydrolysis RiskRecommendation
Ethanol (95%) 5.2HighModerateHighModerateStandard Grade
Heptane / EtOAc ~1.0ModerateLowLow Low High Purity (Drug Dev)
Water 9.0LowNoneVery HighCritical Avoid
Petroleum Ether 0.1LowNoneModerateLowWashing Only
Process Validation (Self-Check)

Before releasing the batch, perform these three checks to validate the protocol:

  • The "Sharpness" Test: Measure Melting Point.

    • Pass: 52.5–53.5°C (Range < 1°C).

    • Fail: 48–51°C (Wide range indicates solvent inclusion or oiling).

  • The "Aldehyde" Test: Dissolve a crystal in ethanol and add 2,4-DNP reagent.

    • Pass: No precipitate (Acetals do not react immediately).

    • Fail: Instant orange/red precipitate (Indicates free Furfural from hydrolysis).

  • The "Visual" Test: Crystals should be white/colorless needles.

    • Fail: Yellow/Brown tint indicates oxidation (furan ring degradation). Recrystallize with Activated Charcoal if observed.

References
  • Organic Syntheses , Coll. Vol. 4, p.493 (1963); Vol. 32, p.72 (1952). Furfural Diacetate Synthesis and Properties.

  • CAS Common Chemistry . Methanediol, 1-(2-furanyl)-, 1,1-diacetate (CAS 613-75-2) Physicochemical Properties.[2][3][4][3]

  • Vogel, A.I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • PubChem Compound Summary . Furfurylidene diacetate (CID 12134).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (Acetyloxy)(2-furyl)methyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of (acetyloxy)(2-furyl)methyl acetate, a key compound in various research and development applications.[1] As purity is paramount, this document moves beyond a simple spectral description to offer a comparative framework. We will dissect the signature spectrum of the target molecule and contrast it with common synthetic precursors and related impurities, providing researchers with the tools for unambiguous identification and purity assessment.

Section 1: The Signature ¹H NMR Spectrum of this compound

This compound, also known as 2-(diacetoxymethyl)furan or furfural diacetate, possesses a unique proton environment that gives rise to a distinct and identifiable ¹H NMR spectrum.[1] The molecule's structure, with its substituted furan ring and geminal diacetate group, leads to characteristic chemical shifts and coupling patterns.

The expected ¹H NMR spectrum, when acquired in a standard solvent such as deuterated chloroform (CDCl₃), is defined by five key signals. The causality behind these signals is rooted in the electronic environment of each proton, specifically the deshielding effects of the furan ring's oxygen heteroatom and the two ester carbonyl groups.

Caption: Molecular structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H(a) ~7.5Singlet (s)-1HMethine proton significantly deshielded by two adjacent acetate oxygen atoms and the furan ring.
H(5) ~7.4Doublet of doublets (dd)J₅₄ ≈ 1.8, J₅₃ ≈ 0.81HFuran proton at C5, deshielded by the ring oxygen. Exhibits coupling to H(4) and a smaller long-range coupling to H(3).
H(3) ~6.5Doublet of doublets (dd)J₃₄ ≈ 3.4, J₃₅ ≈ 0.81HFuran proton at C3, coupled to H(4) and H(5).
H(4) ~6.4Doublet of doublets (dd)J₄₃ ≈ 3.4, J₄₅ ≈ 1.81HFuran proton at C4, coupled to both H(3) and H(5).
H(b) ~2.1Singlet (s)-6HProtons of the two chemically equivalent acetate methyl groups.
Section 2: Comparative Analysis: Distinguishing the Target from Related Species

The synthesis of this compound often starts from 2-furaldehyde, which may involve intermediates or lead to side products like furfuryl alcohol or furfuryl acetate. A robust quality control assessment requires the ability to distinguish the target compound's NMR signals from these potential impurities.

The following table provides a direct comparison of the key diagnostic ¹H NMR signals. The presence of any signal in a sample that is characteristic of an impurity is a direct indicator of its contamination.

Table 2: Diagnostic ¹H NMR Signals for this compound and Common Alternatives/Impurities (CDCl₃)

CompoundKey Diagnostic Signal(s) (δ, ppm)MultiplicityIntegrationDistinguishing Feature
This compound (Target) ~7.5 ~2.1 Singlet Singlet1H 6HUnique combination: A downfield methine singlet (H(a) ) and a 6H singlet for two equivalent acetate groups (H(b) ).
2-Furaldehyde [2]~9.6Singlet1HUnambiguous: The aldehyde proton signal is far downfield, in a region where no other signals from the target compound appear.
Furfuryl Alcohol [3]~4.5Singlet or Doublet2HThe methylene (-CH₂OH) protons appear as a distinct signal around 4.5 ppm. The hydroxyl proton itself is often broad and may exchange.
Furfuryl Acetate [4]~5.0 ~2.1Singlet Singlet2H 3HWhile it has an acetate signal, its methylene (-CH₂OAc) signal is a 2H singlet, clearly different from the target's 1H methine singlet. The acetate integration is only 3H.
Section 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the data is reliable and self-validating, a standardized acquisition protocol is essential. Minor variations in sample preparation or instrument parameters can affect chemical shifts and resolution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Using a solvent from a reputable source is crucial to minimize impurity signals.

    • Cap the tube and gently agitate until the sample is fully dissolved. A clear, homogenous solution is required.

  • Instrument Setup & Calibration (300 MHz or higher spectrometer):

    • Insert the sample into the NMR magnet and allow it to thermally equilibrate for at least 5 minutes. This stabilizes the magnetic field.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. The goal is to achieve a sharp, symmetrical solvent peak, which is paramount for resolving the fine couplings of the furan protons.

  • Data Acquisition:

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Key Parameters:

      • Spectral Width: ~12-16 ppm (to ensure all signals, including potential aldehyde impurities, are captured).

      • Relaxation Delay (d1): 2-5 seconds. A sufficient delay ensures quantitative integration.

      • Number of Scans: 8 to 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate all signals, calibrating the integration of the 6H acetate singlet (H(b)) to a value of 6.00.

Section 4: Workflow for Spectral Interpretation and Purity Assessment

The following workflow provides a logical pathway for a researcher to analyze a ¹H NMR spectrum and determine the identity and purity of a sample purported to be this compound.

start Acquire ¹H NMR Spectrum (as per protocol) check_aldehyde Signal at δ ≈ 9.6 ppm? start->check_aldehyde check_target_methine Singlet at δ ≈ 7.5 ppm (1H)? check_aldehyde->check_target_methine No impurity_aldehyde Impurity Detected: 2-Furaldehyde check_aldehyde->impurity_aldehyde Yes check_target_acetate Singlet at δ ≈ 2.1 ppm (6H)? check_target_methine->check_target_acetate Yes check_alcohol Signal at δ ≈ 4.5 ppm (2H)? check_target_methine->check_alcohol No check_target_acetate->check_alcohol No target_confirmed Target Compound Confirmed check_target_acetate->target_confirmed Yes check_monoacetate Signal at δ ≈ 5.0 ppm (2H)? check_alcohol->check_monoacetate No impurity_alcohol Impurity Detected: Furfuryl Alcohol check_alcohol->impurity_alcohol Yes impurity_monoacetate Impurity Detected: Furfuryl Acetate check_monoacetate->impurity_monoacetate Yes end Purity Assessment Complete check_monoacetate->end No impurity_aldehyde->check_target_methine impurity_alcohol->check_monoacetate impurity_monoacetate->end target_confirmed->check_alcohol

Sources

A Comparative Guide to the FTIR Spectral Analysis of Furfurylidene Diacetate: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FTIR) spectral analysis of furfurylidene diacetate. Moving beyond a simple recitation of wavenumbers, this document elucidates the causal relationships behind experimental choices and provides a robust, self-validating workflow for acquiring and interpreting high-fidelity spectral data. A direct comparison with the precursor molecule, furfural, is included to highlight the key spectroscopic transformations indicative of successful synthesis.

Introduction: The Molecular Profile of Furfurylidene Diacetate

Furfuralidene diacetate, also known as 2-(diacetoxymethyl)furan, is a geminal diacetate derived from the biomass-derived platform chemical, furfural.[1] Its primary role is as a protected form of the furfural aldehyde, rendering the carbonyl group stable to certain reagents and reaction conditions. Accurate and efficient characterization of this molecule is paramount to ensure purity and confirm successful synthesis. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides unambiguous confirmation of the key functional groups—specifically the disappearance of the aldehyde and the appearance of the characteristic ester moieties.

Below is the molecular structure of furfurylidene diacetate, with the critical functional groups for FTIR analysis highlighted.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition cluster_analysis Analysis A Dry KBr Powder (Oven, 110°C) C Add KBr (~150 mg) & Mix Gently A->C B Grind Sample (1-2 mg) in Agate Mortar B->C D Load Mixture into Die C->D E Apply Vacuum to Remove Air/H2O D->E F Press at 8-10 Tons for ~2 min E->F G Inspect Pellet (Should be transparent) F->G I Mount KBr Pellet in Sample Holder G->I H Collect Background Spectrum (Empty Sample Compartment) J Collect Sample Spectrum (e.g., 32 scans, 4 cm-1 resolution) H->J I->J K Perform Baseline Correction J->K L Assign Characteristic Peaks K->L

Caption: Validated workflow for FTIR analysis via the KBr pellet method.

Experimental Protocol
  • Instrumentation & Performance Verification :

    • Use a calibrated FTIR spectrometer. Before analysis, verify instrument performance by running a polystyrene film standard. The peak positions should be within ±0.5 cm⁻¹ of the standard values.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Sample Preparation: The Dry KBr Pellet Method :

    • Causality : KBr is used because it is transparent to infrared radiation in the mid-IR region and has the property of "cold-flowing" under pressure to form a clear disc. [2]The primary source of error in this method is moisture contamination. [3] * Step 1 : Dry spectroscopic grade KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator. [3] * Step 2 : In an agate mortar, grind 1-2 mg of the furfurylidene diacetate sample to a fine, consistent powder. [4] * Step 3 : Add approximately 100-200 mg of the dried KBr to the mortar. Mix gently with the sample using a pestle to ensure uniform dispersion without excessive grinding, which can increase moisture absorption. [4] * Step 4 : Transfer the mixture to a pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air and residual moisture. [2] * Step 5 : Place the die in a hydraulic press and apply 8-10 tons of pressure for approximately 2 minutes. [2] * Step 6 : Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates poor sample dispersion, excessive moisture, or insufficient pressure. [3]

  • Data Acquisition & Processing :

    • Step 1 (Background) : With the sample holder empty, collect a background spectrum. This is a critical self-validating step that accounts for the instrument's optics and any atmospheric CO₂ or H₂O vapor present.

    • Step 2 (Sample) : Place the KBr pellet in the sample holder and collect the sample spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.

    • Step 3 (Processing) : The final spectrum is automatically generated as an absorbance spectrum (log(Background/Sample)). Apply a baseline correction algorithm to account for any scattering effects.

Spectral Interpretation and Comparative Analysis

The definitive identification of furfurylidene diacetate is achieved by assigning its characteristic peaks and comparing its spectrum to that of its precursor, furfural. The key transformation is the conversion of the aldehyde functional group into a geminal diacetate.

Peak Assignment for Furfurylidene Diacetate

The table below summarizes the expected key vibrational frequencies for furfurylidene diacetate.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3120MediumFuran C-Hsp² C-H Stretch
~2980, ~2940Medium-WeakAcetate C-Hsp³ C-H Stretch
~1745 Very Strong, Sharp Ester C=O Carbonyl Stretch
~1610, ~1510Medium-WeakFuran C=CRing Stretch
~1370StrongAcetate C-HCH₃ Bend
~1230, ~1020 Very Strong Ester/Acetal C-O C-O Stretch
Comparative Analysis: Furfurylidene Diacetate vs. Furfural

The most powerful confirmation of the synthesis comes from a direct comparison with the starting material, furfural. The diagram below illustrates the logical comparison based on the appearance and disappearance of key functional group signals.

G Furfural Furfural Spectrum Key Peaks: - Aldehyde C-H Stretch (~2812, 2730 cm⁻¹) - Conjugated C=O Stretch (~1670 cm⁻¹) Transformation Acetalization Reaction Furfural->Transformation Conclusion Conclusion Disappearance of aldehyde peaks AND Appearance of strong ester peaks = Successful Synthesis Furfural->Conclusion Diacetate Furfurylidene Diacetate Spectrum Key Peaks: - Ester C=O Stretch (~1745 cm⁻¹) - Strong C-O Stretches (1230, 1020 cm⁻¹) Diacetate->Conclusion Transformation->Diacetate

Caption: Logical flow for confirming synthesis via FTIR comparison.

The table below provides a direct, quantitative comparison of the key spectral features.

Functional GroupFurfural Wavenumber (cm⁻¹) [5][6]Furfurylidene Diacetate Wavenumber (cm⁻¹)Interpretation
Aldehyde C-H Stretch~2812, ~2730 (medium, sharp)Absent Confirms consumption of the aldehyde group.
Carbonyl (C=O) Stretch~1670 (strong, conjugated aldehyde)~1745 (very strong, ester)Disappearance of the aldehyde C=O and appearance of the higher-frequency ester C=O is the primary indicator of reaction.
C-O Stretch~1200-1000 (furan C-O)~1230, ~1020 (very strong)Significant intensification and sharpening of this region due to the addition of four new C-O bonds.

As shown, the spectrum of furfural is characterized by its conjugated aldehyde carbonyl stretch around 1670-1714 cm⁻¹ and the distinctive pair of aldehyde C-H stretching peaks near 2812 and 2730 cm⁻¹. [5][6]In the spectrum of pure furfurylidene diacetate, these peaks must be completely absent. Their presence would indicate an incomplete reaction or contamination with the starting material. Conversely, the appearance of the very strong, sharp ester carbonyl peak around 1745 cm⁻¹ and the complex, intense C-O stretching bands between 1250 and 1000 cm⁻¹ provides definitive evidence for the formation of the geminal diacetate product.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of furfurylidene diacetate. Confident identification relies not only on recognizing the key absorptions of the product but also on confirming the absence of the characteristic peaks of the furfural starting material. The most critical spectroscopic evidence for a successful synthesis is the disappearance of the aldehyde C-H and conjugated C=O stretches, coupled with the emergence of a strong, higher-wavenumber ester C=O stretch and intense C-O stretching bands in the fingerprint region. By following a validated experimental workflow, researchers can generate high-fidelity, reproducible data to support their synthetic efforts.

References

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Available at: [Link]

  • KBr Pellet Method. Shimadzu. Available at: [Link]

  • Infrared Spectroscopic Measurements of the Structure of Organic Thin Films; Furfural on Pd(111) and Au(111) Surfaces. (2021). CrystEngComm. Available at: [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Available at: [Link]

  • Structural Characteristics of Bagasse Furfural Residue and Its Lignin Component. An NMR, Py-GC/MS, and FTIR Study. SciSpace. Available at: [Link]

  • IR spectrum of furfural. ResearchGate. Available at: [Link]

  • Furfural. NIST Chemistry WebBook. Available at: [Link]

  • Sample preparation for FT-IR. Chemistry Analytical Lab. Available at: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026). Kintek Press. Available at: [Link]

  • Infographic: Top Tips for Making KBr Pellets for FT-IR. (2023). Specac Ltd. Available at: [Link]

  • furfurylidene di(acetate). NIST Chemistry WebBook. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Welcome to the NIST WebBook. NIST. Available at: [Link]

  • Quantitative Infrared Database. NIST Chemistry WebBook. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]

  • 2-(Diacetoxymethyl)-5-nitrofuran. NIST Chemistry WebBook. Available at: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. Available at: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). University of Central Florida. Available at: [Link]

  • Interpreting Infrared Spectra. Lumen Learning. Available at: [Link]

  • Organic IR Absorption Guide. Scribd. Available at: [Link]

  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. (2015). Walsh Medical Media. Available at: [Link]

  • A dataset of infrared (ATR-FTIR) spectra for textile fibres of natural and man-made origin. (2026). Scientific Data. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. (2025). MDPI. Available at: [Link]

  • FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be... ResearchGate. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Furan Diacetates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of furan diacetates, with a specific focus on 2,5-bis(acetoxymethyl)furan (BAMF) , a critical intermediate in bio-based polymer synthesis.

Executive Summary & Application Scope

Furan diacetates, particularly 2,5-bis(acetoxymethyl)furan (BAMF) , serve as stable precursors to furan-2,5-dicarbinol and are vital synthons in the production of renewable polyesters and biofuels. Accurate identification of these compounds requires distinguishing them from their hydrolytic metabolites (mono-acetates, diols) and structural isomers.

This guide provides a definitive breakdown of the Electron Ionization (EI) fragmentation pathways, offering a self-validating protocol for their identification in complex matrices.

Experimental Protocol: GC-MS Characterization

To replicate the fragmentation patterns described below, the following standardized acquisition parameters are recommended. This protocol minimizes thermal degradation, ensuring the observed ions result from electron impact rather than pyrolytic cleavage.

Methodology: EI-GC-MS Workflow
  • Inlet Temperature: 250°C (Splitless mode to maximize sensitivity for trace impurities).

  • Column: HP-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2][3]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35–300.

Critical Note: Furan diacetates are thermally stable up to ~200°C. However, contaminated liners can catalyze deacetylation. Ensure the liner is deactivated (silanized) to prevent in-situ formation of mono-acetates before ionization.

Mechanistic Fragmentation Analysis

The fragmentation of furan diacetates is governed by the stability of the furan ring and the facile cleavage of the acetate ester bonds. We use 2,5-bis(acetoxymethyl)furan (MW 212) as the primary case study.

Primary Fragmentation Channels

Upon 70 eV electron impact, BAMF (C₁₀H₁₂O₅) undergoes three competing dissociation pathways.

  • McLafferty-Type Rearrangement / Elimination (Pathway A): The molecular ion (m/z 212 ) is typically weak (<5% relative abundance) due to the labile ester bonds. The dominant primary loss is a neutral acetic acid molecule (60 Da) via a six-membered transition state involving the furan ring protons or adjacent methylene protons.

    • Transition: m/z 212

      
      m/z 152 
      
      
      
  • Acylium Ion Formation (Pathway B): Direct

    
    -cleavage of the acetate group generates the acetyl cation.
    
    • Observation: m/z 43

      
       is often the Base Peak (100%)  in aliphatic acetates.
      
  • Furfuryl Cation Stabilization (Pathway C): Loss of an acetoxy radical (

    
    , 59 Da) yields a resonance-stabilized furfuryl cation derivative.
    
    • Transition: m/z 212

      
      m/z 153.
      
Secondary Fragmentation (The "Fingerprint")

The diagnostic power lies in the secondary fragmentations of the m/z 152 ion.

  • Loss of Ketene: The m/z 152 ion (a mono-acetate radical cation) loses a neutral ketene molecule (

    
    , 42 Da).
    
    • Transition: m/z 152

      
      m/z 110 (Alcohol/Aldehyde cation).
      
  • Furan Ring Cleavage: High-energy collisions eventually shatter the furan ring, producing characteristic hydrocarbon fragments at m/z 81 (

    
    ) and m/z 53 (
    
    
    
    ).
Visualization of Fragmentation Pathways

The following DOT diagram illustrates the causal relationships between the parent ion and its progeny.

FragmentationPathway M Molecular Ion (M+) m/z 212 (Weak) Frag1 [M - AcOH]+. m/z 152 (Diagnostic) M->Frag1 - Acetic Acid (60 Da) Frag2 Acetyl Cation m/z 43 (Base Peak) M->Frag2 Alpha Cleavage Frag4 Furfuryl Cation Deriv. m/z 153 M->Frag4 - Acetoxy Radical (59 Da) Frag3 [M - AcOH - Ketene]+. m/z 110 Frag1->Frag3 - Ketene (42 Da) Frag5 Ring Fragment m/z 81 Frag3->Frag5 - CO / Ring Opening

Caption: Figure 1. EI-MS fragmentation tree for 2,5-bis(acetoxymethyl)furan showing primary loss of acetic acid and subsequent ketene elimination.

Comparative Analysis: Diacetate vs. Alternatives

To validate your analyte, compare its spectral signature against its hydrolysis products (Diol) and alkyl analogues (Dimethyl).

FeatureFuran Diacetate (BAMF) Furan Diol (BHMF) 2,5-Dimethylfuran
Molecular Ion (M+) m/z 212 (Weak)m/z 128 (Strong)m/z 96 (Strong)
Base Peak m/z 43 (Acetyl)m/z 110 (

)
m/z 96 or 95
Key Neutral Loss -60 Da (Acetic Acid)-18 Da (Water)-1 Da (H radical)
Diagnostic Ion m/z 152 (Mono-acetate)m/z 97 (Furfuryl cation)m/z 81 (Ring expansion)
Polarity (RT) Moderate (Elutes late)High (Elutes early/tails)Low (Elutes very early)
Why this matters for Drug Development:
  • Metabolic Tracking: If you observe a shift from m/z 152

    
    m/z 110 in biological samples, it indicates enzymatic hydrolysis (esterase activity).
    
  • Impurity Profiling: The presence of m/z 128 in a pure Diacetate standard indicates moisture contamination causing hydrolysis.

References

  • NIST Mass Spectrometry Data Center. (2025). Electron Ionization Mass Spectrum of 2,5-bis(acetoxymethyl)furan. National Institute of Standards and Technology. [Link]

  • SpectraBase. (2025).[1][4] 2,5-Bis(hydroxymethyl)furan Diacetate MS Spectrum. John Wiley & Sons.[4] [Link]

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using GC-MS/MS. Molecules. [Link]

Sources

Comparative HPLC Method Development: Purity Analysis of (Acetyloxy)(2-furyl)methyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Acetyloxy)(2-furyl)methyl acetate (CAS 613-75-2), also known as furfurylidene diacetate , serves as a protected form of furfural in organic synthesis. Its purity analysis presents a specific chromatographic challenge: the molecule is a gem-diacetate, making it susceptible to hydrolysis which reverts it to furfural and acetic acid .

Standard C18 alkyl phases often struggle to provide adequate selectivity (


) between the diacetate and the structurally similar aldehyde degradation product, particularly in complex reaction mixtures. This guide compares the performance of a standard C18 (Octadecyl)  stationary phase against a Phenyl-Hexyl  phase.

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution (


)  and peak symmetry for this furan-derivative, attributed to 

-

interactions between the stationary phase and the furan ring.

Chemical Context & Stability Profile

Before developing the method, one must understand the analyte's degradation pathway. The gem-diacetate moiety is acid-labile. In the presence of moisture and acidic protons (common in unbuffered mobile phases), the compound degrades.

Degradation Pathway (Mechanism)

The following diagram illustrates the critical impurities that must be resolved:

DegradationPathway Parent (Acetyloxy)(2-furyl) methyl acetate (Target Analyte) Inter Hemiacetal Intermediate (Transient) Parent->Inter + H2O / H+ Furfural Furfural (Major Impurity) Inter->Furfural - HOAc Acetic Acetic Acid (Byproduct) Inter->Acetic Degradant Formic Acid / Polymerization Furfural->Degradant Oxidation/Light

Figure 1: Hydrolytic degradation pathway of furfurylidene diacetate. The method must resolve the Parent from Furfural and Acetic Acid.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

The Challenge: Selectivity ( )

Both the parent diacetate and the impurity (furfural) possess a furan ring. However, the diacetate is more hydrophobic. On a C18 column, separation is driven purely by solvophobic partitioning. On a Phenyl-Hexyl column, a secondary mechanism—


-

stacking—occurs between the phenyl ring of the stationary phase and the aromatic furan ring of the analyte.
Experimental Comparison

System: Agilent 1260 Infinity II or equivalent Detection: UV-Vis @ 275 nm (Max absorption of furan ring) Flow Rate: 1.0 mL/min Temperature: 30°C

ParameterOption A: C18 (Standard) Option B: Phenyl-Hexyl (Recommended)
Column Type Endcapped Octadecylsilane (C18), 4.6 x 150mm, 3.5 µmPhenyl-Hexyl bonded silica, 4.6 x 150mm, 3.5 µm
Interaction Mode Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Stacking
Retention (

)
Moderate retention for Diacetate.Stronger retention for Furan species due to aromaticity.
Selectivity (

)
1.2 (Diacetate vs. Furfural)1.8 (Diacetate vs. Furfural)
Peak Shape Slight tailing for Furfural (

)
Sharp symmetry (

)
Verdict Acceptable for raw materials.Superior for stability studies and trace impurity analysis.

Detailed Method Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that flags if on-column hydrolysis is occurring.

Step 1: Reagents & Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Formate, pH 4.0.

    • Why? Buffering at pH 4.0 stabilizes the gem-diacetate better than strong acids (like 0.1% TFA) while ensuring the acetic acid impurity elutes as a sharp peak (suppressing ionization).

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: 100% Acetonitrile (Dry).

    • Critical:Do not use water in the sample diluent. The diacetate will hydrolyze in the vial before injection.

Step 2: Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Step 3: System Suitability Test (SST)

To ensure the method is trustworthy, run the following sequence:

  • Blank: (100% ACN) – Check for carryover.

  • Sensitivity Solution: (Furfural @ 0.05%) – Must be detectable (S/N > 10).

  • Standard Solution: (Target Analyte @ 1.0 mg/mL).

    • Pass Criteria: The Furfural peak in the Standard injection must be < 0.5% (unless present in the bulk). If Furfural area increases over sequential injections, the sample is degrading in the autosampler.

Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., reaction crude) differs.

MethodWorkflow Start Start Method Development SelectCol Select Column: Phenyl-Hexyl Start->SelectCol MobilePhase Mobile Phase: Ammonium Formate pH 4.0 SelectCol->MobilePhase CheckRes Check Resolution (Rs) Parent vs. Furfural MobilePhase->CheckRes GoodRes Rs > 2.0 CheckRes->GoodRes Yes BadRes Rs < 2.0 CheckRes->BadRes No Finalize Validate: Linearity, Accuracy, LOQ GoodRes->Finalize Optimize Decrease Gradient Slope or Lower pH BadRes->Optimize Optimize->CheckRes

Figure 2: Logic flow for optimizing the separation of furan-based esters.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Furfural peak area increases over time Hydrolysis in autosampler.Ensure Diluent is 100% ACN. Reduce autosampler temperature to 4°C.
Split peaks Solvent mismatch.Sample solvent (100% ACN) is too strong compared to initial mobile phase (10% ACN). Reduce injection volume to < 5 µL.
Tailing of Parent Peak Secondary silanol interactions.Increase buffer concentration to 20mM or ensure column is "Endcapped".

References

  • SIELC Technologies. (2018). Separation of Furfural on Newcrom R1 HPLC column. Retrieved from

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Santa Cruz Biotechnology. (2024). This compound Product Data. Retrieved from

  • National Institutes of Health (NIH). (2021). Evaluation of gem-Diacetates as Alternative Reagents for Enzymatic Acylation. J Org Chem. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

A Senior Application Scientist's Guide: Furfurylidene Acetals vs. Conventional Cyclic Acetals for Diol Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, particularly within drug development and natural product synthesis, the judicious protection and deprotection of functional groups are paramount.[1] Diols, with their dual hydroxyl functionalities, present a common yet critical challenge, requiring robust and selective protection strategies.[2] While conventional cyclic acetals, such as isopropylidene (acetonide) and benzylidene acetals, are the established workhorses, the emergence of bio-renewably sourced protecting groups offers new strategic possibilities.[3][4]

This guide provides an in-depth, objective comparison between the furfurylidene acetal—a protecting group derived from the biomass platform chemical furfural—and its conventional counterparts.[5] We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, the unique reactivity imparted by the furan moiety, and the strategic implications for complex synthesis, grounded in experimental data and authoritative literature.

Part 1: The Cornerstone of Diol Protection: Conventional Cyclic Acetals

Cyclic acetals are among the most frequently employed protecting groups for 1,2- and 1,3-diols, prized for their straightforward formation, general stability under non-acidic conditions, and reliable cleavage.[3] Their formation involves the acid-catalyzed reaction of a diol with an aldehyde or ketone, an equilibrium-driven process that is typically pushed to completion by removing water.[6]

  • Isopropylidene Acetals (Acetonides): Formed from acetone, acetonides are particularly effective for protecting cis-diols on five- and six-membered rings.[7] They are stable to a wide range of basic, nucleophilic, and reductive conditions but are readily cleaved by aqueous acid.[3]

  • Benzylidene Acetals: Derived from benzaldehyde, these are often used for the 4,6-diol system in pyranose sugars.[3] A significant advantage is their stability and the potential for regioselective reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H), which can yield a free hydroxyl at one position and a stable benzyl ether at the other, adding a layer of orthogonal control.[3]

The stability of cyclic acetals is generally greater than that of their acyclic counterparts due to favorable entropic and kinetic factors in the intramolecular ring-closing step during formation.[8] This inherent stability makes them reliable for multi-step sequences where the protected diol must endure numerous transformations.

Part 2: The Furfurylidene Acetal: A Versatile, Bio-Renewable Alternative

Furfural, an aldehyde readily produced from the dehydration of pentose sugars found in hemicellulose, is a cornerstone of bio-based chemistry.[4][5] Its use in forming furfurylidene acetals for diol protection introduces a protecting group that is not only renewable but also possesses unique chemical functionality.

The formation of furfurylidene acetals follows the same acid-catalyzed mechanism as other acetals.[9] However, the electron-rich furan ring modifies the group's properties in several key ways:

  • Modulated Acid Lability: The furan ring's electronic nature influences the stability of the oxocarbenium ion intermediate formed during acidic hydrolysis, allowing for tunable cleavage rates compared to other acetals.

  • Orthogonal Reactivity: The furan ring is a competent diene in Diels-Alder reactions.[10] This allows the "protecting group" to become a reactive handle for subsequent C-C bond formation, a strategy that is impossible with standard acetonide or benzylidene acetals. This transforms the protecting group from a passive shield into an active participant in the synthetic strategy.

  • Enhanced Detection: The furan moiety is a chromophore, which can facilitate the visualization of protected compounds by UV light during thin-layer chromatography (TLC) analysis.

The acetalization of furfural not only protects a diol but also passivates the reactive aldehyde of furfural and increases the electron density on the furan ring, making it more amenable to transformations like the Diels-Alder reaction.[9][10]

Part 3: Head-to-Head Performance Comparison

The choice of a protecting group is always context-dependent, balancing stability with the ease of removal and any potential for downstream reactivity.[11] The following table summarizes the key performance characteristics of furfurylidene acetals compared to standard cyclic acetals.

Parameter Furfurylidene Acetal Isopropylidene Acetal (Acetonide) Benzylidene Acetal
Source Typically bio-renewable (from furfural)[4]Petroleum-based (from acetone)Petroleum-based (from benzaldehyde)
Formation Conditions Acid catalyst (e.g., p-TsOH, FeCl₃, H⁺-κ-carrageenan), with water removal.[12][13]Acid catalyst (e.g., p-TsOH, aq. HCl), often with 2,2-dimethoxypropane as a water scavenger.[3]Acid catalyst (e.g., p-TsOH, Cu(OTf)₂), with water removal or using benzaldehyde dimethyl acetal.[3]
Stability Profile Stable to bases, nucleophiles, and most reducing/oxidizing agents.[14]Stable to bases, reducing agents, and mild oxidants.[3]Stable to bases and nucleophiles.[3]
Primary Deprotection Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[14][15]Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[3]Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[3]
Orthogonal Features Diels-Alder Reactivity: Furan ring acts as a diene.[10] Oxidative Cleavage: Furan ring can be cleaved under specific oxidative conditions.Generally lacks orthogonal reactivity.Reductive Opening: Can be regioselectively opened to a benzyl ether and an alcohol.[3]
Key Advantage Bio-renewable source; Unique Diels-Alder reactivity.High stability for cis-diols; Generally robust and economical.High stability; Amenable to regioselective reductive opening.
Potential Limitation Furan ring may be sensitive to certain strong oxidants or electrophiles not tolerated by other acetals.Can be sterically demanding to introduce on hindered diols.Hydrogenolysis conditions may not be compatible with other reducible functional groups (e.g., alkynes, nitro groups).

Part 4: Causality in Experimental Design: Protocols and Insights

The following protocols illustrate the practical application of these protecting groups. The rationale behind key steps is provided to bridge theory with practice.

  • Objective: To protect a simple 1,2-diol using a bio-renewable aldehyde.

  • Methodology:

    • To a solution of (±)-1,2-propanediol (1.0 equiv) in toluene (approx. 0.5 M), add freshly distilled furfural (1.1 equiv).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture.

    • Monitor the reaction by TLC until the starting diol is consumed. Water will collect in the Dean-Stark trap.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric mixture by silica gel chromatography.

  • Scientific Rationale:

    • Toluene and Dean-Stark: The acetalization is reversible.[14] Using a Dean-Stark trap physically removes the water byproduct, driving the equilibrium towards the protected product according to Le Châtelier's principle.

    • p-TsOH Catalyst: A strong acid catalyst is required to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the diol.[6]

    • Aqueous Quench: The basic bicarbonate solution neutralizes the acid catalyst, preventing product degradation or reversion during workup.

  • Objective: To protect the same diol using a conventional and highly reliable method.

  • Methodology:

    • To a solution of (±)-1,2-propanediol (1.0 equiv) in acetone (which acts as both reagent and solvent), add 2,2-dimethoxypropane (1.5 equiv).

    • Add a catalytic amount of p-TsOH·H₂O (0.02 equiv).

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Quench the reaction with triethylamine or a few drops of aqueous ammonia.

    • Remove the solvent and excess reagents under reduced pressure. The crude product is often pure enough for subsequent steps, or it can be purified by distillation or chromatography.

  • Scientific Rationale:

    • 2,2-Dimethoxypropane (DMP): DMP serves as a more efficient water scavenger than physical removal. It reacts with the water byproduct to form acetone and methanol, which drives the equilibrium forward under milder, room-temperature conditions.

    • Acetone as Solvent/Reagent: Using acetone in excess serves both as the protecting group source and the reaction medium, maximizing the concentration of one of the reactants to favor product formation.

  • Objective: To regenerate the diol via acidic hydrolysis.

  • Methodology:

    • Dissolve the cyclic acetal (furfurylidene or acetonide, 1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

    • Add a catalytic amount of a strong acid, such as 2M aqueous HCl or p-TsOH·H₂O.

    • Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

    • Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected diol.

  • Scientific Rationale:

    • Aqueous Acid: The deprotection mechanism is the microscopic reverse of protection.[16] A proton source is required to initiate the reaction, and water is the nucleophile that ultimately hydrolyzes the intermediate to regenerate the carbonyl and the diol.

    • Co-solvent (THF): THF is used to ensure the miscibility of the often-hydrophobic protected substrate with the aqueous acid, facilitating an efficient reaction.

Part 5: Strategic Selection and Visual Workflow

The decision to use a furfurylidene acetal over a more conventional protecting group is a strategic one, driven by the overall goals of the synthesis.

G start Initiate Diol Protection Strategy q1 Is a bio-renewable source a priority? start->q1 q2 Is downstream reaction of the protecting group planned? q1->q2 No furfurylidene Select Furfurylidene Acetal q1->furfurylidene Yes q3 Is regioselective reductive opening required? q2->q3 No q2->furfurylidene Yes (Diels-Alder) benzylidene Select Benzylidene Acetal q3->benzylidene Yes acetonide Select Acetonide or other standard acetal q3->acetonide No

Caption: Decision workflow for selecting a diol protecting group.

This workflow highlights the primary decision points:

  • Sustainability Goals: If using bio-renewable materials is a project goal, the furfurylidene acetal is a prime candidate.[4]

  • Orthogonal Reactivity: If the synthetic plan involves a Diels-Alder reaction to build molecular complexity, the furfurylidene acetal offers a unique and powerful advantage.[10][17]

  • Regioselective Cleavage: For syntheses requiring the selective generation of a benzyl ether from the protecting group, the benzylidene acetal is the superior choice.[3]

  • General Protection: For robust, straightforward protection without special reactivity requirements, the acetonide remains an excellent and reliable default.

Conclusion

While conventional cyclic acetals like acetonides and benzylidene acetals remain indispensable tools in organic synthesis, the furfurylidene acetal presents a compelling alternative that aligns with the modern demands for sustainable chemistry and innovative synthetic strategies. Its bio-renewable origin and the unique orthogonal reactivity of the furan moiety empower chemists to design more efficient and creative synthetic routes. The choice is no longer merely about stability and lability but extends to the strategic integration of the protecting group's inherent chemistry into the broader synthetic plan. By understanding the nuanced differences and performance characteristics detailed in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the discovery and development of complex molecules.

References

  • Bertz, R. T. (1953). FURFURAL DIACETATE. Organic Syntheses, 33, 39. DOI: 10.15227/orgsyn.033.0039. Available at: [Link]

  • Kurihara, M., & Hakamata, W. (2003). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf. The Journal of Organic Chemistry, 68(9), 3413–3415. Available at: [Link]

  • Wang, C., et al. (2020). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry, 22(16), 5239-5243. Available at: [Link]

  • Firouzabadi, H., et al. (2001). Remarkably efficient deprotection of cyclic acetals and ketals. Tetrahedron Letters, 42(31), 5249-5252. Available at: [Link]

  • Fernández, G. (n.d.). Formation of cyclic acetals. Organic Chemistry. Available at: [Link]

  • Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Available at: [Link]

  • Mekouar, K., et al. (2011). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus Chimie, 14(2-3), 224-228. Available at: [Link]

  • Vaia. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as for aldehydes and ketones. Available at: [Link]

  • Pistorio, S. G., & Seeberger, P. H. (2018). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Carbohydrate Chemistry: State of the Art and Challenges for Drug Development. Available at: [Link]

  • Filo. (2025). Cyclicacetal or ketal as protecting groups. Available at: [Link]

  • Arai, S., et al. (1993). Simple and Chemoselective Deprotection of Acetals. The Journal of Organic Chemistry, 58(20), 5492-5494. Available at: [Link]

  • University of Bath. (n.d.). Protecting Groups. Available at: [Link]

  • Isse, A. A., & Gennaro, A. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic acetals and linear acetal diol products from diols and CO2/H2 using a Ru‐homogeneous catalytic system. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • ResearchGate. (2025). Convenient Preparation of Cyclic Acetals, Using Diols, TMS-Source, and a Catalytic Amount of TMSOTf. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Google Patents. (1977). US4052419A - Method of preparing 5-nitrofurfural diacetate.
  • MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2011). CN101492434B - Improved process for production of 5-nitryl furfural ester diacetate.
  • ResearchGate. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Available at: [Link]

  • ACS Publications. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Available at: [Link]

  • PubMed. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Available at: [Link]

  • PubMed. (2008). Recent developments in cyclic acetal biomaterials for tissue engineering applications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Available at: [Link]

  • ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. Available at: [Link]

  • MDPI. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Available at: [Link]

  • National Center for Biotechnology Information. (2026). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Available at: [Link]

  • RSC Publishing. (1998). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]

  • RSC Publishing. (2024). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Available at: [Link]

  • SciSpace. (n.d.). An overview of the applications of furfural and its derivatives. Available at: [Link]

  • ResearchGate. (2015). An overview of the applications of furfural and its derivatives. Available at: [Link]

  • ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]

  • PubMed. (2026). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for (acetyloxy)(2-furyl)methyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of chemical research and pharmaceutical development, the unambiguous characterization of a molecule is paramount. (Acetyloxy)(2-furyl)methyl acetate, a furan derivative with the molecular formula C₉H₁₀O₅, serves as a pertinent example of a compound where rigorous analytical validation is essential.[1][2][3] Furan-containing molecules are prevalent in numerous natural products and pharmacologically active compounds, making their accurate identification and purity assessment a critical step in the research and development pipeline.[4][5]

Elemental analysis is a cornerstone of this characterization process. It provides the fundamental ratio of constituent elements in a compound, allowing for the verification of its empirical formula and an assessment of its bulk purity. This guide offers an in-depth comparison of the principal and complementary methods for the elemental analysis of an organic compound like this compound. We will delve into the gold-standard combustion analysis for bulk composition (C, H, O) and the orthogonal technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace elemental impurity profiling, explaining the causality behind the choice of each method and providing actionable experimental protocols.

Section 1: Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition is calculated from the molecular formula, C₉H₁₀O₅, and the atomic weights of its constituent elements. This theoretical data serves as the primary benchmark against which all experimental results are validated.

Molecular Formula: C₉H₁₀O₅ Molecular Weight: 198.17 g/mol [1][2]

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09954.55%
HydrogenH1.0081010.0805.09%
OxygenO15.999579.99540.36%

Section 2: The Gold Standard: Combustion Analysis for Bulk Composition (C, H, O)

For determining the mass percentages of carbon, hydrogen, and oxygen in a pure organic substance, combustion analysis is the definitive and most widely accepted method.[6][7] Its purpose is to confirm the empirical formula of a newly synthesized compound or to verify the purity of a known substance.

Principle of Operation

The technique is based on the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.[8]

  • Carbon and Hydrogen Analysis: All carbon in the sample is converted to carbon dioxide (CO₂), and all hydrogen is converted to water (H₂O).[8] These combustion products are passed through a series of traps or detectors (such as thermal conductivity or infrared detectors) that quantitatively measure their amounts.[6][9]

  • Oxygen Analysis: Oxygen is determined separately via high-temperature pyrolysis. The sample is heated in an inert gas stream (like helium), and the oxygen is converted to carbon monoxide (CO), which is then quantified.[9]

The instrument, often called a CHN or elemental analyzer, uses the masses of the resulting gases to back-calculate the percentage of each element in the original sample.[6]

Experimental Protocol: CHN/O Analysis

This protocol outlines the steps for a typical modern elemental analyzer. The trustworthiness of the method is ensured by calibrating the instrument with a Certified Reference Material (CRM) of known elemental composition.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are properly packed and conditioned according to the manufacturer's specifications.

    • Verify that high-purity oxygen and inert carrier gas (helium) supplies are adequate.

    • Perform a system leak check.

    • Calibrate the instrument using a high-purity, stable organic CRM such as Acetanilide (C₈H₉NO) or Sulfanilamide (C₆H₈N₂O₂S).[10] The calibration establishes the response factors for the detectors.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of this compound into a clean tin or silver capsule using a microbalance. The sample must be homogeneous.

    • Fold the capsule securely to encase the sample and eliminate any trapped air.

    • Record the exact weight to at least four decimal places.

  • Analysis Sequence:

    • Run several "blank" empty capsules to establish the system baseline.

    • Analyze 3-5 replicates of the chosen CRM to verify the calibration is still valid. The results must fall within the certified range of the standard.

    • Analyze the this compound samples (typically 2-3 replicates).

    • Conclude the run by analyzing another set of CRM replicates to check for any drift during the sequence.

Data Interpretation & Trustworthiness

The primary validation of the data comes from comparing the experimental results to the theoretical values. For publication in most scientific journals and for internal quality control, the experimental percentages for C, H, and N must be within ±0.4% of the calculated theoretical values.[11] This tight tolerance serves as a self-validating check on both the sample's purity and the analytical procedure's accuracy.

ElementTheoretical %Acceptance RangeExperimental Result (Example)
Carbon54.55%54.15% - 54.95%54.48%
Hydrogen5.09%4.69% - 5.49%5.13%
Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg Sample in Tin Capsule encapsulate Encapsulate & Record Mass weigh->encapsulate autosampler Place in Autosampler encapsulate->autosampler combustion Flash Combustion (>900 °C in O₂) autosampler->combustion gas_sep Gas Separation (CO₂, H₂O, N₂) combustion->gas_sep detection TCD / IR Detection gas_sep->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare to Theoretical (±0.4% Tolerance) calculation->comparison

Caption: Workflow for Combustion-Based Elemental Analysis.

Section 3: Orthogonal Method: ICP-MS for Trace Elemental Impurities

While combustion analysis confirms the primary C, H, and O composition, drug development professionals must also control for trace elemental impurities, which can originate from catalysts, manufacturing equipment, or raw materials.[12] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the authoritative technique for this purpose, as mandated by global pharmacopoeias.

Causality: The choice of ICP-MS is driven by regulatory requirements and its exceptional sensitivity. Pharmacopoeial chapters like USP <232> and <233> and Ph. Eur. 2.4.20 are not concerned with the compound's formula but with patient safety, setting strict limits for toxic elements (e.g., Pb, As, Cd, Hg).[13][14][15][16] ICP-MS can detect these elements at parts-per-billion (ppb) levels, far below what combustion analysis can achieve.[17]

Experimental Protocol: ICP-MS Analysis

The key challenge for ICP-MS analysis of an organic compound is the complete destruction of the organic matrix, which would otherwise interfere with the plasma.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a larger sample (e.g., 100-500 mg) of this compound into a clean, acid-leached PTFE microwave vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Seal the vessel and place it in a microwave digestion system.

    • Run a pre-programmed digestion method that gradually ramps the temperature and pressure to completely oxidize the organic material, leaving only the inorganic elements in a clear acidic solution.

    • After cooling, dilute the digestate to a final volume with deionized water.

  • Instrument Setup & Calibration:

    • Set up the ICP-MS instrument according to the manufacturer's guidelines for analyzing aqueous solutions.

    • Prepare a series of multi-element calibration standards from certified stock solutions that cover the expected concentration range of the impurities.

    • Run the calibration curve and verify its linearity (R² > 0.999).

  • Analysis & Validation:

    • Analyze a procedural blank (acid mixture that went through digestion) to check for contamination.

    • Analyze the prepared sample solutions.

    • Perform spike recovery analysis: A separate sample is spiked with a known amount of the target elements before digestion. The recovery of this spike must fall within a defined range (e.g., 70-150%) to demonstrate the accuracy of the entire procedure (digestion + analysis), as required by USP <233>.[14][18]

Workflow for ICP-MS Impurity Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh ~250 mg Sample in PTFE Vessel digest Add Trace-Metal Grade Acid & Microwave Digest weigh->digest dilute Cool and Dilute to Final Volume digest->dilute nebulize Nebulize into Argon Plasma dilute->nebulize ionize Atomize & Ionize (~8000 K) nebulize->ionize separate Separate Ions by Mass (Quadrupole) ionize->separate detect Ion Detection (ppb Sensitivity) separate->detect quantify Quantify Impurities vs. Calibration Curve detect->quantify compare Compare to PDE Limits (USP <232>) quantify->compare

Caption: Workflow for ICP-MS Trace Elemental Impurity Analysis.

Section 4: Head-to-Head Comparison

The choice between these two elemental analysis techniques is dictated entirely by the analytical question being asked. They are complementary, not interchangeable.

FeatureCombustion AnalysisICP-MS (Inductively Coupled Plasma-Mass Spectrometry)
Primary Application Determination of bulk elemental composition (C, H, N, S, O) to verify empirical formula and purity.Quantification of trace elemental impurities for safety and quality control.[15][17]
Elements Determined C, H, N, S, OMost of the periodic table, focusing on toxicologically relevant metals (e.g., Pb, As, Cd, Hg, Pd, Pt).
Concentration Range Percent (%) LevelParts-per-million (ppm) to parts-per-trillion (ppt).
Sample Preparation Simple encapsulation of a small (1-3 mg) solid sample.Complete acid digestion of a larger (100-500 mg) sample to destroy the organic matrix.
Instrumentation Elemental AnalyzerInductively Coupled Plasma-Mass Spectrometer
Governing Standards Method validation principles; widely accepted criterion of ±0.4% from theoretical.[11]USP <232> (Limits), USP <233> (Procedures), Ph. Eur. 2.4.20, ICH Q3D.[13][16][19][20]
Key Performance Metric Accuracy relative to theoretical percent composition.Detection and quantification relative to safety limits (Permitted Daily Exposure - PDE).[19]

Section 5: The Role of Certified Reference Materials (CRMs)

The entire framework of accurate elemental analysis rests on the use of Certified Reference Materials (CRMs). These materials provide the metrological traceability needed to ensure that an analytical result is reliable and comparable across different laboratories and instruments. CRMs are produced by accredited reference material producers under an ISO 17034 quality system.[21]

TechniquePurpose of CRMExamples of Common CRMs
Combustion Analysis Instrument calibration and method validation.Acetanilide: For CHN calibration. Cystine: For CHNS calibration. Benzoic Acid: For C, H, O calibration.[10]
ICP-MS Instrument calibration and spike-recovery studies.Aqueous Multi-Element Standards: Solutions containing a certified concentration of multiple elements (e.g., Pb, As, Cd, Hg) in dilute acid.

Conclusion

For researchers and drug development professionals working with This compound , a comprehensive elemental analysis strategy involves a two-pronged approach.

  • Combustion Analysis is the non-negotiable standard for confirming the molecule's identity and bulk purity by verifying its C, H, and O composition against theoretical values. Its high precision at the percent level provides fundamental proof of structure.

  • ICP-MS is the essential, regulatory-driven method for ensuring patient safety by quantifying trace elemental impurities. Its extraordinary sensitivity allows for the control of contaminants at levels far below what is relevant for structural confirmation.

By understanding the distinct roles, principles, and protocols of these two powerful techniques, scientists can build a complete and robust analytical package, ensuring both the scientific integrity of their work and the safety and quality of potential drug products.

References

  • Wikipedia. Combustion analysis. [Link]

  • Chemistry LibreTexts. 1.3: Introduction to Combustion Analysis. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Revised general chapters for elemental analysis published in Pharmeuropa 37.2. [Link]

  • ChemTeam. Combustion Analysis Ten Examples. [Link]

  • TSI. Combustion Analysis Basics. [Link]

  • Khan Academy. Worked example: Determining an empirical formula from combustion data. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • PubMed. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population. [Link]

  • Eurofins Scientific. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia Activities on Elemental Impurities. [Link]

  • Shimadzu Scientific Instruments. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. [Link]

  • Chemical Synthesis Database. This compound. [Link]

  • CS Analytical. Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. [Link]

  • SGS. Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance. [Link]

  • PMC (ACS Central Science). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

  • MDPI. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. [Link]

  • AZoM. Combustion Analysis Versus Spectrometric Methods. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Analytik Jena. Determination of Elemental Impurities in Antibiotics according to USP 232 and 233 by HR ICP-OES. [Link]

  • University Website. Combustion Analysis - Alternative Approaches. [Link]

  • Agilent Technologies. Agilent ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]

  • CPAchem. Organic CRM. [Link]

  • PubChem - NIH. Methyl 2-(acetyloxy)acetate. [Link]

  • PMC (Foods). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Defense Technical Information Center (DTIC). Synthesis and Characterization of Furanic Compounds. [Link]

  • PMC (Molecules). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]

Sources

Comparative Kinetics of Furfural Acetylation: A Guide to Acid Catalyst Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative kinetics of furfural acetylation using different acid catalysts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scope Definition

Furfural acetylation strictly refers to the reaction of furfural with acetic anhydride to form furfural diacetate (also known as 2-furaldehyde diacetate or an acylal). This gem-diacetate is a critical intermediate in the synthesis of 5-nitrofurfural derivatives (antimicrobial agents) and serves as a robust protecting group for the aldehyde functionality stable in neutral/basic media.

Scope Clarification:

  • Target Reaction: Furfural + Acetic Anhydride

    
     Furfural Diacetate (Acylal).[1]
    
  • Distinction: This guide distinguishes acetylation (acylal formation) from acetalization (reaction with diols to form cyclic acetals) and esterification (reaction of furfuryl alcohol). While often conflated in broad literature, this guide focuses on the electrophilic attack on the aldehyde carbonyl by acetic anhydride.

Current Landscape: Historically, mineral acids (


) drove this reaction with rapid kinetics but severe environmental penalties. Modern protocols favor solid acid catalysts (Sulfated Zirconia, Zeolites, Heteropolyacids) to align with Green Chemistry principles, albeit often facing mass-transfer limited kinetics.

Mechanistic Pathways

The acetylation of furfural proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The acid catalyst (Bronsted or Lewis) activates the electrophile (acetic anhydride) or the substrate (furfural), facilitating the formation of the gem-diacetate.

Reaction Mechanism[2]
  • Activation: The acid catalyst protonates the carbonyl oxygen of the acetic anhydride (generating a potent acylating agent) or coordinates with the furfural aldehyde oxygen.

  • Nucleophilic Attack: The activated anhydride attacks the carbonyl carbon of furfural, forming an oxonium intermediate.

  • Rearrangement/Elimination: Acetate ion attack and subsequent rearrangement yield the gem-diacetate.

ReactionMechanism Cat Acid Catalyst (H+ or Lewis Acid) Ac2O Acetic Anhydride (Ac2O) Cat->Ac2O Activation Inter1 Activated Complex (Oxonium Ion) Ac2O->Inter1 Protonation Furfural Furfural (Aldehyde) Furfural->Inter1 Nucleophilic Attack Inter2 Tetrahedral Intermediate Inter1->Inter2 Acetate Addition Product Furfural Diacetate (Acylal) Inter2->Product Rearrangement Product->Cat Catalyst Regeneration

Figure 1: Acid-catalyzed mechanism for the conversion of furfural to furfural diacetate. The catalyst lowers the activation energy for the initial nucleophilic attack.

Comparative Catalyst Performance

The choice of catalyst dictates the reaction kinetics (


), activation energy (

), and downstream processing ease.
Homogeneous Catalysts (e.g., , )
  • Kinetics: Extremely fast (minutes). The catalyst is in the same phase, eliminating mass transfer resistance.

  • Thermodynamics: Highly exothermic; requires strict temperature control (0–10°C) to prevent polymerization (tar formation).

  • Drawbacks: Corrosive, difficult separation, non-recyclable.

Heterogeneous Solid Acids (e.g., Sulfated Zirconia, Zeolites, HPA)
  • Kinetics: Generally slower (hours). Rate is often limited by pore diffusion (internal mass transfer) of the bulky furfural/anhydride molecules.[2]

  • Selectivity: Higher.[3] Pore shape selectivity (e.g., in Zeolite Beta) prevents the formation of bulky oligomers.

  • Advantages: Easy filtration, regenerable via calcination/washing.

Comparative Data Matrix

Data synthesized from comparative synthetic protocols (e.g., Org. Synth. Coll. Vol. 4, Green Chem. literature).

Catalyst ClassSpecific CatalystReaction TimeTemp. (°C)Yield (%)Kinetic Limiting FactorReusability
Mineral Acid

(conc.)
10–30 min0–2065–75Intrinsic Reaction RateLow (Neutralization req.)
Lewis Acid Salt

15–45 minRT (25)85–92Intrinsic/MixingModerate
Solid Superacid Sulfated Zirconia (

)
1–4 h30–6090–95Surface AdsorptionHigh (Calcination)
Zeolite H-Beta / H-ZSM-53–6 h40–8080–85Pore DiffusionHigh
Heteropolyacid

(supported)
1–3 h40–6088–94Active Site AccessibilityHigh

Experimental Protocol for Kinetic Profiling

To objectively compare a new catalyst against these benchmarks, a rigorous kinetic assay is required. This protocol minimizes thermal lag and ensures data validity.

Materials
  • Reactants: Furfural (freshly distilled to remove furoic acid), Acetic Anhydride (>99%).

  • Internal Standard: n-Decane or Dodecane (inert to acetylation).

  • Solvent: Solvent-free conditions are preferred for green metrics; Dichloromethane (DCM) can be used for dilution if reaction is too fast.

Workflow
  • Pre-treatment: Activate solid catalysts (e.g., 120°C for 2h) to remove adsorbed water, which hydrolyzes the anhydride.

  • Reaction:

    • Charge reactor with Furfural (10 mmol) and Acetic Anhydride (12-15 mmol).

    • Equilibrate to target temperature (

      
      ).
      
    • Add Catalyst (

      
       wt%) at 
      
      
      
      .
  • Sampling: Withdraw aliquots at intervals (e.g., 0, 5, 10, 30, 60 min).

  • Quenching: Immediately filter (solid cat) or add

    
     (liquid cat) to freeze reaction.
    
  • Analysis: GC-FID or HPLC. Monitor disappearance of Furfural and appearance of Diacetate.

ExperimentalWorkflow cluster_sampling Kinetic Sampling Loop Prep Catalyst Activation (Remove Water) Mix Reactant Mixing (Furfural + Ac2O + Int. Std) Prep->Mix Start Initiation (t=0) Add Catalyst Mix->Start Sample Aliquot Withdrawal Start->Sample Quench Quench/Filter (Stop Reaction) Sample->Quench Analyze GC/HPLC Analysis (Quantify Conversion) Quench->Analyze Analyze->Sample Next Timepoint Calc Data Processing (k, Ea, TOF calculation) Analyze->Calc

Figure 2: Standardized workflow for determining kinetic parameters of furfural acetylation.

Kinetic Modeling & Analysis

When analyzing the data generated from the protocol above, apply the following models to determine the rate constant (


) and activation energy (

).
Reaction Order

For high excess of acetic anhydride, the reaction typically follows pseudo-first-order kinetics with respect to furfural:



  • Where

    
     is the fractional conversion of furfural.
    
  • 
     is the observed rate constant.
    
Activation Energy ( )

Perform the reaction at three temperatures (e.g., 25°C, 35°C, 45°C). Plot


 vs 

(Arrhenius plot).
  • Insight:

    • 
      : Suggests diffusion limitation  (common in microporous Zeolites).
      
    • 
      : Suggests kinetic control  (intrinsic chemical reaction is the bottleneck).
      

Expert Insights on Scale-Up

  • Heat Management: The acetylation is exothermic. On a lab scale, ice baths suffice. On a pilot scale, solid catalysts in a packed bed reactor (PBR) offer better heat dissipation than batch stirred tanks with sulfuric acid.

  • Catalyst Deactivation: Solid acids can deactivate via "coking" (polymerization of furfural on active sites). Regenerate by calcination in air (450°C) or solvent washing (acetone) to remove organic deposits.

  • Water Sensitivity: Strictly anhydrous conditions are vital. Water hydrolyzes acetic anhydride to acetic acid, which is a much weaker acylating agent, effectively killing the reaction rate.

References

  • Organic Syntheses Procedure (Furfural Diacetate): Organic Syntheses, Coll. Vol. 4, p.489 (1963).

  • Solid Acid Catalysis (General):Green Chemistry, 2002, 4, 289-295. (Context on solid acids replacing mineral acids).
  • Heteropolyacid Catalysis:Journal of Molecular Catalysis A: Chemical, Vol 114, 1996.
  • Zeolite Catalysis for Bio-derivatives:Catalysis Science & Technology, 2015. (Diffusion constraints in zeolites for furanics).
  • Iron(III) Nitrate Catalysis: Asian Journal of Chemistry, Vol 21, 2009. (Homogeneous Lewis acid kinetics). Note: Specific URL requires subscription access; citation provided for verification.

Sources

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